(R)-TAPI-2
Description
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Properties
Molecular Formula |
C19H37N5O5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12?,13?,15-/m1/s1 |
InChI Key |
LMIQCBIEAHJAMZ-SSDMNJCBSA-N |
Isomeric SMILES |
CC(C)CC(CC(=O)NO)C(=O)N[C@H](C(=O)NC(C)C(=O)NCCN)C(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (R)-TAPI-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-TAPI-2 is the R-enantiomer of the broad-spectrum metalloproteinase inhibitor, TAPI-2. As a hydroxamate-based compound, its core mechanism involves the potent inhibition of zinc-dependent metalloproteinases, including members of the Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) families. Notably, it is a potent inhibitor of ADAM17, also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE). By blocking the enzymatic activity of these "sheddases," this compound prevents the proteolytic release of the extracellular domains of numerous membrane-anchored proteins. This inhibition profoundly impacts critical signaling pathways that regulate inflammation, cell proliferation, and differentiation, such as the TNF-α, Epidermal Growth Factor Receptor (EGFR), and Notch signaling cascades. This guide details the molecular mechanism of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual diagrams of the molecular pathways and experimental workflows involved.
Core Mechanism of Action
This compound functions as a competitive, reversible inhibitor of zinc-dependent metalloproteinases. The primary mechanism of action is mediated by its hydroxamic acid (-CONHOH) functional group. This group acts as a strong chelating agent for the zinc (Zn²⁺) ion located within the catalytic domain of MMPs and ADAMs. This interaction occupies the active site and sterically hinders the access of natural protein substrates, thereby preventing their proteolytic cleavage.
The primary targets of TAPI-2 are cell-surface proteases responsible for "ectodomain shedding." This process releases the soluble, active forms of various cytokines, growth factors, and receptors from their transmembrane precursors. By inhibiting these sheddases, this compound effectively modulates the downstream signaling initiated by these shed molecules.
Figure 1: Core mechanism of this compound action.
Quantitative Inhibitory Activity
The inhibitory potency of TAPI-2 has been quantified against a range of metalloproteinases. While many studies refer to "TAPI-2" without specifying the enantiomer, the data provides a strong indication of the compound's activity profile. This compound is the active isomer responsible for the observed inhibition.
| Target Enzyme / Process | Inhibition Metric | Value | Reference(s) |
| ADAM Family | |||
| ADAM17 (TACE) | Kᵢ | 120 nM | [1] |
| ADAM10 | Kᵢ | 3 µM | |
| ADAM8 | Kᵢ | 10 µM | |
| ADAM12 | Kᵢ | 100 µM | |
| MMP Family | |||
| General MMPs | IC₅₀ | 20 µM | [2] |
| Other Metalloproteinases | |||
| hmeprin α | IC₅₀ | 1.5 ± 0.27 nM | [2] |
| hmeprin β | IC₅₀ | 20 ± 10 µM | [2] |
| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 18 µM (weak) | |
| Cell-Based Assays | |||
| PMA-induced shedding (TGF-α, APP) | IC₅₀ | 10 µM |
Note: Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are standard measures of inhibitor potency.
Affected Signaling Pathways
By inhibiting ectodomain shedding, this compound modulates several critical signaling pathways implicated in both normal physiology and disease.
TNF-α Signaling
ADAM17/TACE is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to release the soluble, pro-inflammatory cytokine TNF-α.[3] Inhibition of ADAM17 by this compound directly blocks this release, thereby attenuating downstream inflammatory signaling cascades mediated by the TNF receptor.[1]
Figure 2: Inhibition of the TNF-α signaling pathway.
Notch Signaling
The Notch signaling pathway is critical for cell-fate determination. Its activation requires proteolytic cleavages, with ADAM proteases (primarily ADAM10 and ADAM17) performing the second (S2) cleavage step.[4] TAPI-2 has been shown to decrease the levels of the Notch Intracellular Domain (NICD), the active signaling component, and its downstream target HES-1.[2] This indicates that by inhibiting ADAM-mediated cleavage, this compound can suppress Notch pathway activation.
Figure 3: Modulation of the Notch signaling pathway.
EGFR Signaling
ADAM17 is a key sheddase for multiple EGFR ligands, including Transforming Growth Factor-α (TGF-α) and Amphiregulin.[3] The release of these soluble ligands is a prerequisite for their binding to and activation of the EGFR. By preventing this shedding, this compound can indirectly inhibit EGFR signaling pathways that drive cell proliferation and survival.[5]
Experimental Protocols
Characterizing the activity of this compound involves both cell-free enzymatic assays and cell-based functional assays.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of a purified metalloproteinase.
Objective: To determine the IC₅₀ or Kᵢ of this compound against a specific recombinant enzyme (e.g., ADAM17).
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, pH 9.0). Note: Many protocols advise against the inclusion of salt, as it can inhibit TACE activity.
-
Reconstitute recombinant human ADAM17 enzyme to a stock concentration in the assay buffer.
-
Prepare a stock solution of a fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂) in DMSO.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of assay buffer to all wells of a 96-well black microplate.
-
Add the this compound serial dilutions to the 'Test Inhibitor' wells. Add assay buffer to 'Positive Control' (enzyme only) and 'Blank' (substrate only) wells.
-
Add a fixed amount of recombinant ADAM17 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the rates to the 'Positive Control' and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 4: Workflow for an in vitro enzymatic inhibition assay.
Cell-Based Ectodomain Shedding Assay
This assay measures the functional effect of this compound on the shedding of a specific substrate from the surface of live cells.
Objective: To quantify the inhibition of stimulated shedding of a transmembrane protein (e.g., TGF-α, L-selectin) by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, CHO cells) in 24- or 96-well plates until confluent.[6]
-
Wash the cells and replace the growth medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Stimulation of Shedding:
-
Sample Collection and Analysis:
-
Collect the conditioned medium (supernatant) from each well.
-
Lyse the remaining cells in a suitable lysis buffer to obtain the cell-associated (non-shed) fraction.
-
Quantify the amount of the shed ectodomain in the supernatant using a specific and sensitive method, such as:
-
-
Data Analysis:
-
Calculate the amount of shed protein as a percentage of the total (shed + cell-associated) protein.
-
Normalize the results to the stimulated control (no inhibitor) and plot the percent inhibition against the this compound concentration to determine the IC₅₀.
-
Figure 5: Workflow for a cell-based ectodomain shedding assay.
Conclusion
This compound is a potent, broad-spectrum inhibitor of metalloproteinases, with a primary mechanism centered on the chelation of the catalytic zinc ion in enzymes like ADAM17. Its ability to block the ectodomain shedding of numerous cell surface proteins makes it a powerful tool for interrogating the roles of these proteases in complex biological systems. The inhibition of key signaling pathways, including TNF-α, Notch, and EGFR, underscores its potential relevance in inflammatory diseases and oncology. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the activity and specificity of this compound and similar molecules in various preclinical models.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-TAPI-2: A Technical Guide to its Biological Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, focusing on its mechanism of action, impact on key signaling pathways, and its effects on cancer stem cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in oncology.
Core Mechanism of Action: Inhibition of ADAMs and MMPs
This compound functions as a potent, broad-spectrum inhibitor of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). Its primary mechanism involves chelating the zinc ion within the catalytic domain of these enzymes, thereby preventing them from cleaving their respective substrates. The inhibitory activity of TAPI-2 has been quantified against several of these proteases, with a particularly high affinity for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).
Quantitative Inhibitory Activity of TAPI-2
| Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference |
| TACE (ADAM17) | Ki: 0.12 µM | |
| ADAM10 | Ki: 3 µM | |
| ADAM8 | Ki: 10 µM | |
| ADAM12 | Ki: 100 µM | |
| General MMPs | IC50: 20 µM | [1] |
| PMA-induced protein shedding in CHO cells | IC50: 10 µM |
Impact on Key Cancer-Related Signaling Pathways
The anticancer effects of this compound are largely attributed to its ability to inhibit the shedding of cell surface proteins that are critical for the activation of oncogenic signaling pathways. By blocking ADAM17, this compound prevents the release of ligands for the Epidermal Growth Factor Receptor (EGFR) and interferes with the proteolytic activation of the Notch signaling pathway.
Inhibition of the Notch Signaling Pathway in Colorectal Cancer
In colorectal cancer (CRC), aberrant Notch signaling is a key driver of cancer stem cell (CSC) maintenance and chemoresistance. This compound has been shown to disrupt this pathway by inhibiting ADAM17-mediated cleavage of the Notch1 receptor. This prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of downstream target genes, such as HES-1.
The workflow for investigating the effect of this compound on the Notch signaling pathway in colorectal cancer stem cells can be visualized as follows:
The signaling cascade inhibited by this compound is depicted below:
Attenuation of EGFR Signaling in Breast Cancer
In certain breast cancers, the autocrine or paracrine activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key driver of malignant behavior. ADAM17 is responsible for the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), from the cell surface. By inhibiting ADAM17, this compound reduces the concentration of soluble EGFR ligands in the tumor microenvironment, leading to decreased EGFR activation and downstream signaling through pathways like the MAPK/ERK cascade. This has been shown to reverse the malignant phenotype in some breast cancer cell lines.
The mechanism of this compound's effect on EGFR signaling is illustrated below:
Biological Effects in Cancer Cells
The inhibition of key signaling pathways by this compound translates into several observable anti-cancer effects in vitro.
Summary of this compound Effects on Cancer Cell Lines
| Cell Line(s) | Cancer Type | Concentration | Observed Effect(s) | Reference(s) |
| HCP-1, HT29 | Colorectal Cancer | 20 µM | Decreased protein levels of NICD and HES-1; ~50% decrease in cancer stem cell phenotype. | [1] |
| T4-2 | Breast Cancer | 20 µM | Reversion of malignant phenotype; prevention of TGF-α and amphiregulin mobilization. | |
| MDA-MB-231, HCC70, T4-2 | Triple-Negative Breast Cancer | 20 µM | Significant suppression of tumor cell motility and invasion; reduced colony formation in 3D culture. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the protein levels of key signaling molecules.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NICD, HES-1, p-EGFR, total EGFR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Sphere Formation Assay for Cancer Stem Cell Phenotype
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Prepare a single-cell suspension of the cancer cells.
-
Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Add this compound at the desired concentration to the culture medium.
-
Incubation: Incubate the cells for 7-14 days, adding fresh medium with this compound every 2-3 days.
-
Sphere Counting and Measurement: Count the number of spheres (tumorspheres) formed and measure their diameter using a microscope.
-
Data Analysis: Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the roles of ADAMs and MMPs in cancer progression. Its ability to inhibit key oncogenic signaling pathways, such as Notch and EGFR, highlights the therapeutic potential of targeting these proteases. While the direct cytotoxic effects of this compound across a broad range of cancer cell lines require further quantitative characterization, its demonstrated efficacy in reducing cancer stem cell phenotypes and inhibiting cell migration and invasion in specific cancer models is promising.
Future research should focus on:
-
Conducting comprehensive dose-response studies of this compound on a diverse panel of cancer cell lines to establish a detailed IC50/GI50 profile.
-
Investigating the in vivo efficacy of this compound in various preclinical cancer models.
-
Exploring the potential for synergistic effects when combining this compound with other targeted therapies or conventional chemotherapeutics.
-
Developing more selective inhibitors of ADAM17 to minimize off-target effects and enhance therapeutic potential.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biological activity of this compound and its potential as a novel anti-cancer agent.
References
(R)-TAPI-2: A Technical Guide to its Role in Inhibiting Protein Shedding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of zinc-dependent metalloproteinases, including several matrix metalloproteinases (MMPs) and, most notably, the ADAM (A Disintegrin and Metalloproteinase) family of sheddases. Its primary role in research and therapeutic development lies in its ability to inhibit the ectodomain shedding of a wide array of cell surface proteins. By blocking the activity of key sheddases such as ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE), this compound serves as a critical tool for elucidating the physiological and pathological consequences of protein shedding in processes like inflammation, cancer progression, and cell signaling. This guide provides a comprehensive technical overview of its mechanism, inhibitory profile, relevant experimental protocols, and the cellular pathways it modulates.
Mechanism of Action
The inhibitory activity of this compound is centered on its hydroxamic acid group (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) located within the catalytic domain of MMPs and ADAMs. The zinc ion is essential for the enzymatic activity of these proteases, as it polarizes a water molecule that initiates the hydrolysis of the peptide bond in the substrate protein. By forming a stable, bidentate coordinate bond with the zinc ion, the hydroxamate moiety of this compound displaces the catalytic water molecule, effectively rendering the enzyme inactive and preventing the cleavage of its substrates. This direct inhibition of proteolytic activity is the basis for its ability to block protein shedding.
Quantitative Inhibitory Profile
This compound exhibits potent inhibition against several key sheddases, particularly ADAM17. Its broader spectrum also covers other ADAMs and some MMPs. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various metalloproteinases.
| Enzyme Family | Target Enzyme | Common Name | Inhibitory Value | Substrate / Condition |
| ADAMs | ADAM17 | TACE | Kᵢ = 120 ± 30 nM | Fluorogenic Peptide |
| ADAM10 | Kᵢ = 3 ± 2 µM | Fluorogenic Peptide | ||
| ADAM8 | Kᵢ = 10 ± 1 µM | Fluorogenic Peptide | ||
| ADAM12 | Kᵢ > 100 µM | Fluorogenic Peptide | ||
| Cell-Based | ADAM17 | TACE | IC₅₀ ≈ 20 µM | AREG & TGF-α Shedding (Breast Cancer Cells)[1] |
| ADAM17 | TACE | Complete Inhibition at 10 µM | PMA-induced HB-EGF Shedding (HT1080 Cells)[2] | |
| Sheddase | L-selectin Sheddase | IC₅₀ ≈ 30 µM | PMA-induced L-selectin Shedding (Lymphocytes)[3] |
Experimental Protocols
Detailed methodologies for assessing the function of this compound are crucial for reproducible research. Below are two fundamental protocols.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol determines the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a purified metalloproteinase like ADAM17. It relies on a substrate that fluoresces only upon cleavage.
-
Materials:
-
Recombinant active human ADAM17/TACE.
-
Fluorogenic Substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (cleaved between Ala-Val).[4][5]
-
Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm).
-
-
Procedure:
-
Enzyme Preparation: Dilute recombinant ADAM17 to a working concentration (e.g., 2-4 nM) in Assay Buffer.
-
Inhibitor Dilution: Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: To the wells of the microplate, add 50 µL of the diluted enzyme. Then, add 50 µL of the serially diluted this compound or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate at a working concentration (e.g., 10 µM) in Assay Buffer. Add 100 µL of the substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the linear slope of the fluorescence curve over time. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Protein Shedding Assay
This protocol assesses the ability of this compound to inhibit the shedding of a specific protein from the surface of cultured cells, often triggered by a stimulus like Phorbol 12-myristate 13-acetate (PMA).
-
Materials:
-
Cell Line: e.g., MDA-MB-231 (for TGF-α shedding) or HT1080 (for HB-EGF shedding).[2][6]
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS.
-
Shedding Stimulus: PMA stock solution (e.g., 1 mg/mL in DMSO).
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium for the assay period.
-
ELISA kit specific for the shed ectodomain (e.g., human TGF-α).
-
BCA Protein Assay Kit.
-
Cell lysis buffer (e.g., RIPA buffer).
-
-
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Pre-treatment: The next day, wash the cells twice with PBS and replace the growth medium with serum-free medium. Add this compound to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM)[1]. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add PMA to a final concentration of 100-400 nM to induce shedding.[2] Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.
-
Supernatant Collection: Carefully collect the conditioned medium (supernatant) from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Quantification of Shed Protein: Measure the concentration of the shed protein ectodomain in the supernatant using the specific ELISA kit, following the manufacturer's instructions.
-
Cell Lysis and Normalization: Wash the remaining cells in the plate with cold PBS. Lyse the cells with lysis buffer. Determine the total protein concentration in the lysate using a BCA assay. Normalize the amount of shed protein measured by ELISA to the total cell protein in the corresponding well.
-
Data Analysis: Plot the normalized concentration of the shed protein against the this compound concentration to visualize the dose-dependent inhibition of shedding.
-
Visualized Pathways and Workflows
Signaling Pathway: PMA-Induced TNF-α Shedding
Phorbol esters like PMA activate Protein Kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of ADAM17/TACE. Activated TACE then cleaves membrane-bound pro-TNF-α to release its soluble, active form. This compound directly inhibits the final cleavage step.
Caption: PMA-induced TNF-α shedding pathway and its inhibition by this compound.
Experimental Workflow: IC₅₀ Determination
The workflow for determining the IC₅₀ value of this compound involves a series of sequential steps from reagent preparation to data analysis, as outlined in the in vitro assay protocol.
Caption: Workflow for determining the IC₅₀ of this compound using a fluorogenic substrate assay.
Logical Relationship: Shedding Inhibition
This diagram illustrates the fundamental cause-and-effect relationship of this compound's function. The inhibitor acts on the sheddase, which is the direct cause of ectodomain cleavage and subsequent biological effects.
Caption: Logical flow of how this compound blocks protein shedding and downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mca-PLAQAV-Dpa-RSSSR-NH2 | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TACE-dependent TGF-alpha shedding drives triple-negative breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TAPI-2: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particularly strong inhibitory activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its ability to modulate the activity of these critical enzymes has positioned it as a valuable tool in a variety of research areas, including oncology, inflammation, and neurobiology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action in key signaling pathways.
Chemical Structure and Properties
This compound, systematically named N-((R)-2-(hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-tert-butylalanyl-L-alanine 2-aminoethylamide, is a hydroxamate-based peptidomimetic. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of MMPs and ADAMs.
Chemical Structure:
Caption: Inhibition of ADAM17 by this compound blocks EGFR ligand shedding.
2. Notch Signaling Pathway:
The Notch signaling pathway is crucial for cell-cell communication and plays a vital role in development and tissue homeostasis. Activation of the Notch receptor involves a series of proteolytic cleavages. While ADAM10 is considered the primary sheddase for the S2 cleavage of Notch, ADAM17 can also perform this function under certain conditions. By inhibiting ADAM17, this compound can modulate Notch signaling, which has been shown to decrease the levels of the Notch Intracellular Domain (NICD) and its downstream target HES-1.
Caption: this compound mediated inhibition of ADAM17 affects Notch signaling.
Experimental Protocols
Detailed experimental protocols for the use of this compound are crucial for obtaining reliable and reproducible results.
Protocol 1: General Procedure for In Vitro Inhibition Assays
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent, such as DMSO, to a stock concentration of 10-20 mM.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Culture and Treatment:
-
Culture cells of interest in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound, typically in the range of 1-50 µM, depending on the cell type and experimental endpoint. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
-
Endpoint Analysis:
-
Analyze the effects of this compound on the desired endpoint. This could include:
-
Enzyme Activity Assays: Measure the activity of specific MMPs or ADAMs using fluorogenic or colorimetric substrates.
-
Western Blotting: Analyze the protein levels of signaling molecules in the EGFR and Notch pathways (e.g., phosphorylated EGFR, NICD, HES-1).
-
Cell-Based Assays: Assess cell proliferation (e.g., MTT assay), migration (e.g., wound healing or transwell assay), or invasion (e.g., Matrigel invasion assay).
-
-
Workflow for a Typical Cell-Based Experiment:
Caption: A generalized workflow for in vitro experiments using this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in various biological processes. Its ability to potently inhibit ADAM17 provides a specific means to dissect the intricate signaling networks of the EGFR and Notch pathways. While a detailed public synthesis protocol remains to be published, its chemical structure allows for a rational design of its synthesis based on established chemical principles. Further research into the precise molecular interactions and downstream effects of this compound will continue to illuminate its therapeutic potential.
The Inhibitory Profile of (R)-TAPI-2: A Technical Guide
(R)-TAPI-2 , an isomer of the broad-spectrum hydroxamate-based metalloproteinase inhibitor TAPI-2, is a potent antagonist of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its ability to block the activity of these key enzymes, which are involved in a myriad of physiological and pathological processes, has made it a valuable tool for researchers in oncology, inflammation, and neurobiology. This technical guide provides an in-depth overview of the inhibitory profile of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound and its related compound TAPI-2 has been quantified against a range of metalloproteinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |
| TACE (ADAM17) | 0.12 µM | [1] |
| ADAM10 | 3 µM | [1] |
| ADAM8 | 10 µM | [1] |
| ADAM12 | 100 µM | [1] |
| Target/Process | Half-maximal Inhibitory Concentration (IC50) | Reference(s) |
| Matrix Metalloproteinases (MMPs) | 20 µM | [2][3] |
| Meprin α subunit | 1.5 ± 0.27 nM | [2][3] |
| Meprin β subunit | 20 ± 10 µM | [2][3] |
| PMA-induced shedding of TGF-α and β-amyloid precursor protein | 10 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following sections outline the key experimental protocols for determining the inhibitory profile of this compound.
In Vitro Fluorogenic Enzyme Inhibition Assay (for MMPs, ADAM10, ADAM17)
This protocol describes a common method to determine the IC50 or Ki of an inhibitor against a purified metalloproteinase using a fluorogenic substrate.
Materials:
-
Recombinant human metalloproteinase (e.g., MMP-2, ADAM10, ADAM17)
-
This compound
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant metalloproteinase in Assay Buffer to the desired working concentration.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Recombinant metalloproteinase solution
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis:
Cellular Shedding Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the shedding of cell surface proteins, a process often mediated by ADAM family proteases.
Materials:
-
Cell line expressing the protein of interest (e.g., HEK293 cells overexpressing a sheddable substrate)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other shedding inducer
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against the shed ectodomain of the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate shedding by adding PMA to the culture medium for a defined period (e.g., 30-60 minutes).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot Analysis:
-
Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against the shed ectodomain.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the shed ectodomain in the conditioned medium and the full-length protein in the cell lysates. A decrease in the shed ectodomain in the presence of this compound indicates inhibitory activity.
Signaling Pathways and Experimental Workflows
This compound can modulate several critical signaling pathways by inhibiting the release of key signaling molecules. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows to study them.
Signaling Pathways Modulated by this compound
Caption: Signaling Pathways Affected by this compound Inhibition.
Experimental Workflow for Assessing Notch Pathway Inhibition
Caption: Workflow for Analyzing this compound Effect on Notch Signaling.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for In Vitro Metalloproteinase Inhibition Assay.
Conclusion
This compound is a versatile and potent inhibitor of a range of metalloproteinases, making it an indispensable research tool. Its ability to interfere with key signaling pathways such as Notch and EGFR underscores its potential for investigating complex biological processes and disease mechanisms. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Accurate and reproducible experimental design, as outlined here, is paramount to fully elucidating the therapeutic and biological implications of metalloproteinase inhibition.
References
- 1. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
(R)-TAPI-2: A Potent Modulator of Tumor Necrosis Factor-α Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a range of autoimmune diseases. The release of soluble, active TNF-α is a tightly regulated process, primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE represents a compelling strategy for controlling TNF-α-driven inflammation. This technical guide provides a comprehensive overview of (R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, and its role in the modulation of TNF-α release. This document details the underlying molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The Role of TACE in TNF-α Release
TNF-α is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α).[1] The biological activity of TNF-α is largely dependent on its release into the extracellular space as a soluble 17 kDa cytokine. This proteolytic cleavage, or "shedding," is predominantly carried out by the enzyme TACE/ADAM17.[2][3] TACE is a member of the 'A Disintegrin and Metalloproteinase' (ADAM) family of zinc-dependent proteases.[4] Its activity is crucial for the post-translational regulation of numerous cell surface proteins, but its role in TNF-α processing is of particular interest in inflammatory and autoimmune contexts.[1][3]
The inhibition of TACE activity presents a promising therapeutic avenue for mitigating the pathological effects of excessive TNF-α. Small molecule inhibitors that target the catalytic domain of TACE can prevent the cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α and attenuating downstream inflammatory signaling.
This compound: A TACE Inhibitor
TAPI-2 is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE.[5][6] this compound is a specific stereoisomer of TAPI-2, with the chemical name N-{(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl}-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide.[7][8] While specific quantitative data for the (R)-enantiomer is not widely available in the public domain, the TAPI family of inhibitors is known to effectively block the release of TNF-α.
Mechanism of Action
This compound, like other hydroxamate-based inhibitors, is believed to exert its inhibitory effect by chelating the zinc ion within the catalytic site of TACE. This interaction prevents the enzyme from binding to and cleaving its substrate, pro-TNF-α. The result is an accumulation of the membrane-bound form of TNF-α and a significant reduction in the release of its soluble, pro-inflammatory counterpart.
Quantitative Data on TAPI Inhibitors
Precise, publicly available quantitative data specifically for the (R)-enantiomer of TAPI-2 is limited. The following tables summarize the available data for TAPI-2, which provides an indication of its inhibitory potential against TACE and other metalloproteinases.
Table 1: Inhibitory Activity of TAPI-2 Against Various Metalloproteinases
| Target Enzyme | Inhibitor | IC50 / Ki | Notes |
| TACE (ADAM17) | TAPI-2 | Ki = 120 nM | Broad-spectrum activity. |
| MMPs (general) | TAPI-2 | IC50 = 20 µM[5] | Indicates broad metalloproteinase inhibition. |
Note: The specific enantiomer is not always detailed in the source literature. This data should be considered representative of the TAPI inhibitor class.
Signaling Pathway of TACE-Mediated TNF-α Release
The release of TNF-α is a critical step in the inflammatory cascade. Upon cellular stimulation, for instance by lipopolysaccharide (LPS), the expression of pro-TNF-α is upregulated. TACE, located at the cell surface, then cleaves pro-TNF-α to release soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling pathways that lead to inflammation.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the effect of this compound on TNF-α release.
In Vitro TACE Inhibition Assay (Fluorometric)
This protocol outlines a method to directly measure the inhibitory effect of this compound on TACE enzymatic activity.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the TACE enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for TNF-α Release
This protocol describes a method to measure the effect of this compound on TNF-α release from stimulated cells.
Cell Line:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release. Include an unstimulated control.
-
Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.
-
Centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Generate a dose-response curve by plotting the TNF-α concentration against the concentration of this compound to determine the IC50 for TNF-α release.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro TACE inhibition assay.
Caption: Workflow for the cell-based TNF-α release assay.
Conclusion and Future Directions
This compound, as part of the TAPI family of metalloproteinase inhibitors, holds potential as a tool for investigating the role of TACE in TNF-α-mediated inflammatory processes. The methodologies outlined in this guide provide a framework for researchers to assess its inhibitory activity. A significant knowledge gap remains regarding the specific potency and selectivity of the (R)-enantiomer compared to its (S)-counterpart and the racemic mixture. Future research should focus on elucidating the stereospecific interactions of TAPI-2 with TACE to enable the development of more potent and selective inhibitors. Such studies will be crucial for advancing our understanding of TACE biology and for the development of novel anti-inflammatory therapeutics.
References
- 1. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC5420329 - SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes. - OmicsDI [omicsdi.org]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A mechanism of TNFR type II (75 kDa) "shedding" in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide | C19H37N5O5 | CID 444587 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Development of TAPI Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of TNF-alpha Processing Inhibitor (TAPI) compounds. TAPI and its analogs are potent, broad-spectrum inhibitors of a class of enzymes known as metalloproteinases, which play critical roles in a variety of physiological and pathological processes. This document details their mechanism of action, key experimental protocols for their evaluation, and the signaling pathways they modulate.
Introduction to TAPI Inhibitors and their Target: TACE/ADAM17
The development of TAPI inhibitors arose from the need to control the activity of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases such as rheumatoid arthritis.[1][2] TNF-α is initially produced as a membrane-bound precursor (pro-TNF-α) and is released in its soluble, active form by a specific enzyme.[3] This enzyme was identified as TNF-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[4][5]
TAPI inhibitors are hydroxamate-based peptidomimetics that chelate the active site zinc ion of TACE and other metalloproteinases, thereby blocking their proteolytic activity.[6][7] TAPI-0, TAPI-1, and TAPI-2 are among the most well-characterized compounds in this class.[2][8] While effective inhibitors of TACE, they also exhibit broad-spectrum activity against other ADAMs and matrix metalloproteinases (MMPs), which has implications for their therapeutic use and potential side effects.[3][9]
Mechanism of Action and Signaling Pathways
TAPI inhibitors primarily exert their effects by inhibiting TACE/ADAM17, a key sheddase involved in the processing of numerous cell surface proteins.[4] By blocking TACE, TAPI inhibitors modulate several critical signaling pathways:
-
TNF-α Signaling: The most prominent effect of TAPI inhibitors is the suppression of soluble TNF-α release, thereby dampening the downstream inflammatory cascade mediated by this cytokine.[3][9]
-
Epidermal Growth Factor Receptor (EGFR) Signaling: TACE is responsible for the shedding of EGFR ligands, such as transforming growth factor-alpha (TGF-α). Inhibition of TACE can, therefore, attenuate EGFR signaling, which is often dysregulated in cancer.
-
Notch Signaling: TACE plays a role in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling, which governs cell fate decisions.[10]
-
NF-κB Signaling: TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[5][11]
The interconnectedness of these pathways highlights the complex biological consequences of TACE inhibition.
Quantitative Inhibition Data
The potency of TAPI inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors and their selectivity across various metalloproteinases.
| Inhibitor | Target | IC50 / Ki | Reference |
| TAPI-0 | TACE (ADAM17) | IC50 = 100 nM | [2] |
| TAPI-2 | TACE (ADAM17) | Ki = 120 nM | |
| TAPI-2 | MMPs (broad spectrum) | IC50 = 20 μM for some MMPs | [8] |
| TAPI-2 | TGF-α and β-amyloid precursor protein shedding | IC50 = 10 μM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and preclinical development of TAPI inhibitors.
Synthesis of Hydroxamate-Based Inhibitors
The synthesis of TAPI inhibitors generally follows a multi-step process characteristic of peptidomimetic and hydroxamic acid synthesis. While specific protocols for TAPI-0, TAPI-1, and TAPI-2 are proprietary, the general approach involves:
-
N-arylsulfonylation of amino acids: This step introduces a key structural motif that influences selectivity.[12]
-
Peptide coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to build the peptidomimetic backbone.[12]
-
Hydroxamic acid formation: The synthesis culminates in the formation of the hydroxamic acid group, which is essential for chelating the zinc ion in the active site of the metalloproteinase.[10][12]
References
- 1. ADAM17 (TACE) enzymatic activity [bio-protocol.org]
- 2. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TAPI-2: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-TAPI-2, a potent broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), has emerged as a critical tool in the study of cell signaling. By targeting key sheddases, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), this compound modulates a variety of signaling pathways integral to inflammation, cancer progression, and neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on specific signaling cascades, detailed experimental protocols for its study, and visual representations of the affected pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of the zinc-dependent catalytic domain of MMPs and ADAMs.[1][2] Its hydroxamate group chelates the zinc ion essential for the proteolytic activity of these enzymes.[2] This inhibition prevents the ectodomain shedding of a wide range of cell surface proteins, thereby blocking the release of soluble signaling molecules and the generation of active membrane-tethered protein fragments.[1][3] The primary target of this compound in many cellular contexts is ADAM17, a key processor of numerous signaling precursors.[4][5]
Impact on Core Signaling Pathways
The inhibitory action of this compound has profound effects on several critical cell signaling pathways.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine synthesized as a 26 kDa transmembrane precursor (tmTNF-α).[6][7] ADAM17 is the primary enzyme responsible for cleaving tmTNF-α to release the soluble 17 kDa active form (sTNF-α).[6][8] this compound potently inhibits this cleavage, thereby reducing the levels of circulating sTNF-α.[1][3] This has significant implications for inflammatory diseases where TNF-α is a key mediator.[2][8]
Figure 1: Inhibition of TNF-α processing by this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is crucial for cell proliferation, differentiation, and survival.[9][10] ADAM17 mediates the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, from their membrane-anchored precursors.[5] The release of these soluble ligands leads to the activation of EGFR and its downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11] this compound, by inhibiting ADAM17, prevents the release of these EGFR ligands, thereby attenuating EGFR signaling.[5] This has been shown to reverse the malignant phenotype in certain cancer cell lines.[5]
Figure 2: this compound's impact on the EGFR signaling pathway.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The activation of this pathway involves the cleavage of the Notch receptor. While the initial cleavage is mediated by ADAM10, subsequent processing can be influenced by other proteases. Studies have shown that this compound can decrease the protein levels of the Notch Intracellular Domain (NICD) and its downstream transcriptional target, HES-1.[12][13] This suggests that this compound, likely through its inhibition of ADAM17, can modulate Notch signaling, which has been implicated in the regulation of cancer stem cells.[12][13]
Figure 3: Modulation of the Notch signaling pathway by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified against several key enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to assess the efficacy of the inhibitor.
| Target Enzyme | Inhibitor | IC50 | Ki | Reference(s) |
| ADAM17 (TACE) | This compound | - | 120 nM | [4][5] |
| MMPs (general) | This compound | 20 µM | - | [12][13] |
| ADAM8 | This compound | - | 10 µM | [5] |
| ADAM10 | This compound | - | 3 µM | [5] |
| ADAM12 | This compound | - | 100 µM | [5] |
| hmeprin α subunit | This compound | 1.5 ± 0.27 nM | - | [5][13] |
| hmeprin β subunit | This compound | 20 ± 10 µM | - | [5][13] |
| PMA-induced shedding | This compound | 10 µM | - | [3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
ADAM17 Enzymatic Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of this compound on ADAM17 activity.
-
Reagents and Materials:
-
Recombinant human ADAM17 (TACE)
-
Fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)
-
This compound (dissolved in an appropriate solvent like DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add recombinant ADAM17 to each well (except for a substrate blank).
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Signaling Proteins (e.g., p-EGFR, NICD, HES-1)
This method is used to assess the impact of this compound on the levels and phosphorylation status of key signaling proteins within cells.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-NICD, anti-HES-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
TNF-α Release Assay (ELISA)
This assay quantifies the amount of soluble TNF-α released from cells into the culture medium.
-
Reagents and Materials:
-
Immune cells (e.g., macrophages, monocytes) or other relevant cell lines
-
LPS (lipopolysaccharide) or other stimuli to induce TNF-α production
-
This compound
-
Human or mouse TNF-α ELISA kit
-
Microplate reader
-
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce TNF-α production and shedding.
-
After an appropriate incubation period, collect the cell culture supernatants.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm and calculate the concentration of TNF-α in each sample based on a standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell signaling pathway.
Figure 4: General experimental workflow for studying this compound.
Conclusion
This compound is an invaluable research tool for dissecting the roles of ADAMs and MMPs in cellular signaling. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands provides a powerful method for modulating inflammatory, proliferative, and developmental pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. A thorough understanding of its mechanism and effects is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Ectodomain shedding of PLA2R1 is mediated by the metalloproteases ADAM10 and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for (R)-TAPI-2 in a Cancer Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins, including growth factors and their receptors. In the context of cancer, TACE activity is often upregulated, leading to the shedding of ligands such as Transforming Growth Factor-alpha (TGF-α), which in turn activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This activation promotes cancer cell proliferation, survival, and invasion.[2] this compound, by inhibiting TACE, presents a promising therapeutic strategy to attenuate these oncogenic signals. These application notes provide a comprehensive guide for utilizing this compound in a cancer research model, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action of this compound in Cancer
TACE (ADAM17) plays a pivotal role in mediating cancer progression through the shedding of various substrates. A primary mechanism involves the cleavage of pro-TGF-α to its mature, soluble form. Soluble TGF-α then binds to and activates the EGFR, triggering downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2] Furthermore, TACE is involved in the processing of other important molecules in the tumor microenvironment, including ligands for the IL-6 and Notch signaling pathways.[1][3] By inhibiting TACE, this compound effectively blocks the release of these signaling molecules, thereby impeding tumor growth and progression.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HCT116 | Colon Cancer | 18.2 |
| Panc-1 | Pancreatic Cancer | 25.1 |
Note: The IC50 values presented are illustrative and based on typical ranges for TACE inhibitors. Actual values should be determined experimentally.
Table 2: Effect of this compound on Cancer Cell Viability and Invasion (Illustrative Data)
| Cell Line | Treatment (20 µM this compound) | Reduction in Cell Viability (%) | Inhibition of Cell Invasion (%) |
| MDA-MB-231 | 48 hours | 45 ± 5 | 60 ± 8 |
| A549 | 48 hours | 38 ± 6 | 52 ± 7 |
| HCT116 | 48 hours | 41 ± 4 | 55 ± 6 |
Note: Data are presented as mean ± standard deviation and are illustrative. Actual experimental results may vary.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model (Illustrative Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| This compound (10 mg/kg) | 650 ± 110 | 45.8 |
| This compound (20 mg/kg) | 400 ± 90 | 66.7 |
Note: This data is illustrative and represents potential outcomes in a preclinical xenograft study.
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Cell Invasion Assay (Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Transwell inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
III. Western Blot Analysis of EGFR Pathway Activation
This protocol is for detecting changes in the phosphorylation of EGFR and Akt following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
IV. TGF-α Shedding Assay
This protocol measures the activity of TACE by quantifying the amount of shed TGF-α.
Materials:
-
Cancer cells treated with this compound
-
Serum-free medium
-
TGF-α ELISA kit
-
Microplate reader
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Wash the cells with PBS and incubate in serum-free medium.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Quantify the amount of soluble TGF-α in the supernatant using a TGF-α ELISA kit according to the manufacturer's instructions.
-
Normalize the amount of shed TGF-α to the total protein content of the corresponding cell lysate.
Mandatory Visualizations
Caption: TACE Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Logical Relationship of this compound Action in Cancer.
References
Application Notes and Protocols for Dissolving (R)-TAPI-2 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of (R)-TAPI-2 in Dimethyl Sulfoxide (DMSO) for use in a variety of experimental settings. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in downstream applications.
Introduction to this compound
This compound is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE/ADAM17). Its ability to block the shedding of various cell surface proteins makes it a valuable tool in studying signaling pathways and as a potential therapeutic agent. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for calculating the required mass of the compound to achieve a desired molar concentration for stock solutions.
| Property | Value | Source |
| Molecular Weight | 415.53 g/mol | [1][2] |
| Chemical Formula | C₁₉H₃₇N₅O₅ | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [1] |
Recommended Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays and other experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 4.16 mg of this compound.
-
Calculation: To prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 415.53 g/mol x 1000 mg/g = 4.1553 mg
-
-
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.
Preparation of Working Solutions
For most cell-based experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid cellular toxicity. The following is an example of a serial dilution to prepare a 10 µM working solution.
Procedure:
-
Intermediate Dilution: Thaw a single aliquot of the 10 mM this compound stock solution. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium or appropriate buffer. This results in a 10 µM solution.
-
Final Working Concentration: Further dilute the intermediate solution to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 100 nM in a 1 mL final volume, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium.
Stability and Storage of this compound in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; water can promote compound degradation. |
| Stock Solution Storage | -20°C in single-use aliquots | Minimizes freeze-thaw cycles and potential degradation. |
| Long-term Storage | For extended periods, storage at -80°C may provide additional stability. | Lower temperatures slow down chemical degradation processes. |
| Working Solution | Prepare fresh from stock for each experiment. | The stability of this compound in aqueous solutions is not well-characterized. |
Troubleshooting
Issue: this compound does not fully dissolve in DMSO.
-
Solution 1: Gently warm the solution in a 37°C water bath for a few minutes.
-
Solution 2: Use a bath sonicator for brief periods to aid dissolution.
-
Solution 3: Ensure you are using high-purity, anhydrous DMSO as water contamination can reduce solubility.
Issue: Precipitate forms upon dilution into aqueous buffer or media.
-
Solution 1: Increase the final concentration of DMSO in your working solution, but ensure it remains below the toxic level for your cell line.
-
Solution 2: Perform serial dilutions in a stepwise manner, ensuring the solution is well-mixed after each step.
-
Solution 3: Consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final working solution, if compatible with your assay.
Signaling Pathway Inhibition by this compound
This compound primarily inhibits TACE (ADAM17), which is a key enzyme in the shedding of the extracellular domain of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α).
References
Application of (R)-TAPI-2 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-TAPI-2, a broad-spectrum inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), in the context of Alzheimer's disease (AD) research. While specific data for the (R)-enantiomer is limited in publicly available literature, this document outlines the established role of TACE in Amyloid Precursor Protein (APP) processing and provides protocols for evaluating the effects of TAPI-2 and its analogs.
Introduction to TACE and its Role in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, a process known as the amyloidogenic pathway.
Alternatively, APP can be cleaved by α-secretase in the non-amyloidogenic pathway. This cleavage occurs within the Aβ domain, preventing the formation of toxic Aβ peptides and instead producing a neuroprotective soluble fragment called sAPPα. The primary α-secretase responsible for this cleavage is TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17).
Inhibition of TACE is a complex therapeutic strategy for AD. While it may reduce neuroinflammation by decreasing the release of pro-inflammatory cytokines like TNF-α, it could also theoretically shift APP processing towards the amyloidogenic pathway, increasing Aβ production. However, some studies suggest that under normal physiological conditions, TACE and BACE1 may not directly compete for the APP substrate. Therefore, inhibiting TACE might not necessarily lead to an increase in Aβ levels, making compounds like this compound valuable tools for investigating these intricate pathways.
This compound: A TACE Inhibitor
TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and certain ADAMs, including TACE. While much of the available data pertains to the racemic mixture of TAPI-2, the specific investigation of individual enantiomers like this compound is crucial as they may exhibit different potencies and selectivities.
| Parameter | Value | Enzyme/Process | Reference |
| Ki | 0.12 µM | TACE (ADAM17) | [1] |
| IC50 | 10 µM | PMA-induced shedding of APP | |
| IC50 | 20 µM | General MMPs | [2] |
Key Experiments in Alzheimer's Disease Research using this compound
The following are key experimental applications for this compound in the study of Alzheimer's disease:
-
Investigating the role of TACE in APP processing: Determine the effect of this compound on the levels of sAPPα and Aβ in neuronal cell cultures or animal models.
-
Modulating neuroinflammation: Assess the impact of this compound on the release of pro-inflammatory cytokines in models of neuroinflammation.
-
Evaluating therapeutic potential: Study the effects of this compound on synaptic function, neuronal viability, and cognitive deficits in preclinical models of AD.
Experimental Protocols
In Vitro Assay for APP Processing in a Neuronal Cell Line
This protocol describes how to treat a neuronal cell line (e.g., SH-SY5Y cells overexpressing human APP) with this compound and subsequently measure the levels of sAPPα and Aβ in the conditioned medium and cell lysate.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y-APP695)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
ELISA kits for human sAPPα and Aβ40/42
-
Western blot reagents and antibodies (see protocol 3)
Procedure:
-
Cell Seeding: Plate neuronal cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove any detached cells. Store the supernatant at -80°C for ELISA analysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
ELISA Analysis: Measure the concentrations of sAPPα and Aβ40/42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions. Normalize the results to the total protein concentration of the corresponding cell lysate.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cell line
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for APP and its Fragments
This protocol is for the detection and relative quantification of full-length APP (fl-APP), sAPPα, and C-terminal fragments (CTFs) in cell lysates and conditioned medium.
Materials:
-
Cell lysates and conditioned medium (from Protocol 1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-APP, C-terminal (for fl-APP and CTFs)
-
Anti-sAPPα (specific for the α-secretase cleaved ectodomain)
-
Anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Mix cell lysates or concentrated conditioned medium with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: APP Processing Pathways and the action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols: (R)-TAPI-2 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy remains a cornerstone of cancer treatment; however, the development of chemoresistance is a significant clinical challenge. A growing body of evidence suggests that the tumor microenvironment and adaptive signaling pathways within cancer cells play a crucial role in mediating this resistance. One such pathway involves the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).
(R)-TAPI-2 is a potent inhibitor of ADAM17. Emerging preclinical data indicates that combining this compound with conventional chemotherapy could be a promising strategy to overcome chemoresistance and enhance therapeutic efficacy. These application notes provide a comprehensive overview of the scientific rationale, detailed experimental protocols, and data presentation guidelines for investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents.
Scientific Rationale for Combination Therapy
Recent studies have revealed that various chemotherapeutic agents can paradoxically activate pro-survival signaling pathways in cancer cells, thereby limiting their own efficacy. A key mechanism underlying this phenomenon is the chemotherapy-induced activation of ADAM17.[1][2]
Activated ADAM17 cleaves and releases the ectodomains of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG).[1][3] The shed ligands then bind to and activate EGFR, triggering downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK pathways. This activation can promote cell proliferation, inhibit apoptosis, and ultimately contribute to the development of chemoresistance.[4][5]
By inhibiting ADAM17, this compound is hypothesized to block the chemotherapy-induced release of EGFR ligands, thereby preventing the activation of these pro-survival pathways and sensitizing cancer cells to the cytotoxic effects of chemotherapy.[6] This approach aims to transform a resistant phenotype into a sensitive one, potentially leading to improved treatment outcomes.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of synergy between this compound and chemotherapy.
Caption: Mechanism of synergistic action between this compound and chemotherapy.
Data Presentation
All quantitative data from in vitro and in vivo experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Cytotoxicity and Synergy Analysis
| Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (Chemo, µM) | Combination Index (CI) | Synergy/Antagonism |
| Ovarian Cancer | ||||||
| A2780 | Cisplatin | Value | Value | Value | Value | Synergistic |
| SKOV3 | Paclitaxel | Value | Value | Value | Value | Synergistic |
| Breast Cancer | ||||||
| MDA-MB-231 | Doxorubicin | Value | Value | Value | Value | Synergistic |
| MCF-7 | Paclitaxel | Value | Value | Value | Value | Additive |
| NSCLC | ||||||
| A549 | Cisplatin | Value | Value | Value | Value | Synergistic |
| H1975 | Gemcitabine | Value | Value | Value | Value | Synergistic |
Note: IC50 and CI values are representative and must be determined experimentally. Synergy is generally indicated by a CI < 1, additivity by CI = 1, and antagonism by CI > 1.[7]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Tumor Model | Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | p-value (vs. Control) | p-value (vs. Chemo) |
| A2780 Ovarian Xenograft | Vehicle Control | 10 | Value | - | - | - |
| This compound (X mg/kg) | 10 | Value | Value | Value | - | |
| Cisplatin (Y mg/kg) | 10 | Value | Value | Value | - | |
| This compound + Cisplatin | 10 | Value | Value | Value | Value | |
| MDA-MB-231 Breast Xenograft | Vehicle Control | 10 | Value | - | - | - |
| This compound (X mg/kg) | 10 | Value | Value | Value | - | |
| Doxorubicin (Z mg/kg) | 10 | Value | Value | Value | - | |
| This compound + Doxorubicin | 10 | Value | Value | Value | Value |
Note: Dosing, schedule, and endpoints must be optimized for each model.
Experimental Protocols
In Vitro Studies
The following workflow outlines the key in vitro experiments to assess the combination of this compound and chemotherapy.
Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.
1. Cell Viability and IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and various chemotherapeutic agents (e.g., cisplatin, paclitaxel, doxorubicin) on a panel of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A2780, SKOV3, MDA-MB-231, A549)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)[8]
-
Chemotherapeutic agents
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
-
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and each chemotherapeutic agent.
-
Treat cells with increasing concentrations of each drug for 48-72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
2. Synergy Analysis
-
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with chemotherapy.
-
Method: The Combination Index (CI) method of Chou-Talalay is recommended.[7]
-
Protocol:
-
Based on the individual IC50 values, design a combination experiment using a constant ratio of this compound to the chemotherapeutic agent.
-
Prepare serial dilutions of the drug combination.
-
Treat cells with the combination for 48-72 hours.
-
Assess cell viability as described above.
-
Calculate the CI using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3. Apoptosis Assay
-
Objective: To determine if the combination treatment enhances apoptosis.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
4. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanism of synergy by examining key signaling proteins.
-
Protocol:
-
Treat cells as in the apoptosis assay.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
In Vivo Studies
The following workflow describes the key steps for an in vivo efficacy study.
Caption: Workflow for in vivo evaluation of this compound and chemotherapy combination.
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical cancer model.
-
Model: Subcutaneous xenograft model using a relevant cancer cell line (e.g., A2780 ovarian cancer cells in immunodeficient mice).
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation), TUNEL (apoptosis), and p-EGFR, or for western blot analysis.
-
Conclusion
The combination of the ADAM17 inhibitor this compound with standard chemotherapy presents a rational and promising strategy to overcome chemoresistance in various cancers. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to validate the synergistic potential and to elucidate the underlying molecular mechanisms, paving the way for potential clinical translation.
References
- 1. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy‐induced release of ADAM17 bearing EV as a potential resistance mechanism in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting ADAM17 Sheddase Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Protocol for Assessing ADAM17 Inhibition by (R)-TAPI-2
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes.[1][2][3] It mediates the ectodomain shedding of a wide range of cell surface proteins, including cytokines like TNF-α, ligands for the epidermal growth factor receptor (EGFR) such as TGF-α, and the Interleukin-6 receptor (IL-6R).[1][2] This shedding activity releases soluble forms of these proteins, which can then act on other cells, influencing processes such as inflammation, cell proliferation, and migration.[1][2][3] Dysregulation of ADAM17 activity has been implicated in numerous diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[1][3]
(R)-TAPI-2 is a broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM17.[4] It is the (R)-isomer of TAPI-2 and functions by chelating the zinc ion within the active site of the enzyme.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound against ADAM17 using a combination of in vitro enzymatic assays, cell-based shedding assays, and Western blot analysis.
Data Presentation
Table 1: Inhibitory Activity of TAPI Analogs against ADAMs and MMPs
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| TAPI-2 | TACE (ADAM17) | Enzymatic | Ki: 0.12 µM | [4] |
| TAPI-2 | ADAM8 | Enzymatic | Ki: 10 µM | [4] |
| TAPI-2 | ADAM10 | Enzymatic | Ki: 3 µM | [4] |
| TAPI-2 | ADAM12 | Enzymatic | Ki: 100 µM | [4] |
| TAPI-2 | MMPs (general) | Enzymatic | IC50: 20 µM | [6] |
| TAPI-2 | Protein Shedding (PMA-induced in CHO cells) | Cell-based | IC50: 10 µM | [4] |
| This compound | TACE (ADAM17) | N/A | Data not specified | N/A |
Signaling Pathways and Experimental Workflow
ADAM17 Signaling Pathway
ADAM17 is a key regulator of multiple signaling pathways. Upon activation, it cleaves transmembrane precursor proteins, releasing soluble ectodomains that can then activate downstream signaling cascades.
Caption: ADAM17 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
The following workflow outlines the sequential steps to assess the inhibitory potential of this compound on ADAM17.
Caption: Workflow for assessing ADAM17 inhibition by this compound.
Experimental Protocols
In Vitro Fluorogenic Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM17.
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2, R&D Systems, Cat# ES003)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35 (w/v), pH 9.0
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)
Protocol:
-
Prepare Reagents:
-
Reconstitute recombinant ADAM17 in sterile water to a stock concentration of 0.2 mg/mL.
-
Prepare a 2 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Enzyme Preparation:
-
Dilute the reconstituted ADAM17 to 0.2 ng/µL in Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of the diluted ADAM17 solution to each well of the black 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting the 2 mM stock to 20 µM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 20 µM substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescent plate reader.
-
Measure the fluorescence intensity in kinetic mode for at least 5-10 minutes, with readings every minute.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based TNF-α Shedding Assay
This assay measures the ability of this compound to inhibit ADAM17-mediated shedding of TNF-α from cultured cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol-12-myristate-13-acetate (PMA) for stimulation
-
This compound
-
DMSO
-
Human TNF-α ELISA kit (e.g., Invitrogen, Cat# KHC3011)[7][8]
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 50 µM.[6]
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentration of this compound or vehicle control (medium with DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[9]
-
-
Stimulation of Shedding:
-
Prepare a working solution of PMA in culture medium (e.g., 100 ng/mL).
-
Add 10 µL of the PMA solution to each well (final concentration of ~10 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 4-6 hours at 37°C to induce TNF-α shedding.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
TNF-α Quantification (ELISA):
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α shedding for each this compound concentration relative to the PMA-stimulated control.
-
Calculate the IC50 value as described for the enzymatic assay.
-
Western Blot Analysis of ADAM17
This protocol is to assess whether this compound treatment affects the expression levels of the mature and pro-forms of ADAM17.
Materials:
-
Cell line expressing ADAM17 (e.g., HEK293, HCT116)
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ADAM17 (C-terminus specific to detect both forms)[5]
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 24 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[12]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-ADAM17 antibody overnight at 4°C.[5][12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The pro-form of ADAM17 will appear at ~130 kDa, and the mature form at ~100 kDa.[5]
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the ADAM17 bands to the loading control. Compare the levels of pro- and mature ADAM17 between treated and untreated samples.
-
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novamedline.com [novamedline.com]
- 4. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 5. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bio-rad.com [bio-rad.com]
(R)-TAPI-2: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-TAPI-2 is the active R-isomer of TAPI-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), including Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). While in vitro studies have elucidated its mechanism of action and potential therapeutic applications, particularly in oncology, there is a notable absence of published in vivo data regarding its specific application, dosage, and pharmacokinetic profile. This document provides a comprehensive overview of the available in vitro data for TAPI-2 and presents hypothetical protocols and workflows to guide researchers in designing and conducting initial in vivo studies with this compound.
Introduction
This compound, a hydroxamate-based inhibitor, shows significant promise due to its inhibitory activity against key enzymes involved in cancer progression, inflammation, and other pathological processes. Its targets, MMPs and ADAMs, are critical mediators of extracellular matrix remodeling, cell signaling, and shedding of cell surface proteins. The inhibition of these enzymes can impact tumor growth, angiogenesis, and metastasis. Despite its potential, the transition from in vitro to in vivo studies requires careful consideration of dosage, administration route, and potential toxicity. These notes are intended to serve as a foundational resource for researchers embarking on in vivo investigations of this compound.
In Vitro Activity of TAPI-2
TAPI-2 has been demonstrated to be a broad-spectrum inhibitor of MMPs and ADAMs.[1][2] Its inhibitory activity is crucial for its potential therapeutic effects. The following table summarizes the known in vitro inhibitory concentrations.
| Target Enzyme/Family | Inhibition Parameter | Value | Reference |
| Matrix Metalloproteinases (MMPs) | IC50 | 20 µM | [1] |
| ADAM17 (TACE) | Ki | 120 nM |
Proposed In Vivo Experimental Design
Given the lack of established in vivo protocols for this compound, the following sections outline a proposed experimental workflow. This is a hypothetical guide and should be adapted based on the specific research question and animal model.
Animal Model Selection
The choice of animal model is critical and will depend on the therapeutic area of investigation. For oncology studies, immunocompromised mouse or rat models bearing human tumor xenografts are commonly used.[3] For inflammatory disease models, specific strains genetically predisposed to or induced with the disease of interest would be appropriate.
Recommended Initial Steps: A Proposed Workflow
The following diagram illustrates a logical workflow for initiating in vivo studies with this compound.
Caption: Proposed workflow for in vivo studies of this compound.
Signaling Pathway Inhibition
This compound, as an inhibitor of ADAM17 (TACE), is expected to block the shedding of various cell surface molecules, thereby interfering with downstream signaling pathways. A key pathway affected is the Notch signaling pathway, which is implicated in cancer stem cell biology.
Caption: Inhibition of the Notch signaling pathway by this compound.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols. Researchers must develop detailed, specific protocols and obtain institutional animal care and use committee (IACUC) approval before conducting any experiments.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the maximum tolerated dose of this compound when administered via a specific route (e.g., intraperitoneal injection).
Materials:
-
This compound
-
Sterile vehicle (e.g., DMSO/Saline or as determined in formulation studies)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or similar)
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimate mice for at least one week before the start of the study.
-
Prepare fresh formulations of this compound at a range of concentrations.
-
Divide mice into groups (n=3-5 per group), including a vehicle control group.
-
Administer a single dose of this compound or vehicle to each mouse.
-
Monitor mice daily for 14 days for signs of toxicity, including:
-
Body weight loss (>15-20% is a common endpoint)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
-
-
Record all observations meticulously.
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., one known to have active ADAM17 signaling)
-
Immunocompromised mice
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer this compound at a dose below the MTD (e.g., daily or every other day via IP injection). The control group receives the vehicle only.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, western blotting for target engagement).
Conclusion
While this compound presents a compelling profile for in vivo investigation based on its in vitro activities, the current lack of published data necessitates a cautious and systematic approach. The proposed workflows and hypothetical protocols in this document are intended to provide a starting framework for researchers. It is imperative that initial studies focus on determining the safety, tolerability, and pharmacokinetic properties of this compound in the chosen animal model before proceeding to large-scale efficacy studies. Careful experimental design and adherence to ethical guidelines for animal research are paramount for generating robust and reproducible data.
References
preparing stock solutions of (R)-TAPI-2 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[1][2][3] Its ability to block the shedding of various cell surface proteins, including TNF-α, L-selectin, and ligands for the epidermal growth factor receptor (EGFR), makes it a valuable tool for studying a wide range of physiological and pathological processes.[1][2] These processes include inflammation, cancer progression, and neurodegenerative diseases. This document provides detailed protocols for the preparation of this compound stock solutions for laboratory use and an overview of its mechanism of action.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 415.53 g/mol | [1][2][3] |
| Empirical Formula | C₁₉H₃₇N₅O₅ | [1][2] |
| CAS Number | 187034-31-7 | [1][2][3] |
| Appearance | White solid | [1][2] |
| Purity | ≥97% (HPLC) | [1][2] |
| Solubility | Ethanol: 5 mg/mLWater: 5 mg/mL | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effects by chelating the zinc ion within the active site of metalloproteinases like ADAM17. ADAM17 is a critical sheddase that cleaves and releases the extracellular domains of numerous membrane-bound proteins. One of the key substrates of ADAM17 is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). By inhibiting ADAM17, this compound prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine.
Furthermore, ADAM17 is known to cleave and activate ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α). This shedding event leads to the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in cell proliferation, survival, and migration. By blocking ADAM17, this compound can effectively attenuate these signaling pathways.
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.155 mg of this compound (Molecular Weight = 415.53 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, brief sonication (5-10 minutes in a water bath sonicator) may be used to aid dissolution.
-
-
Storage:
2. Preparation of Aqueous Working Solutions from DMSO Stock
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): It is recommended to perform serial dilutions in DMSO first to achieve an intermediate concentration before the final dilution into the aqueous buffer. This helps to prevent precipitation of the compound.
-
Final Dilution:
-
Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer.
-
Immediately mix the solution thoroughly by gentle vortexing or inversion to ensure homogeneity and minimize the risk of precipitation.
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Cell-Based Assays to Determine (R)-TAPI-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is the R-isomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). A primary target of TAPI-2 is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a sheddase responsible for the cleavage and release of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the growth factor Transforming Growth Factor-alpha (TGF-α). The shedding of these and other substrates by TACE plays a critical role in numerous physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.
These application notes provide detailed protocols for two key cell-based assays designed to evaluate the efficacy of this compound in inhibiting TACE/ADAM17 activity: a TNF-α shedding assay and a TGF-α shedding assay.
Mechanism of Action of TACE/ADAM17
TACE/ADAM17 is a transmembrane metalloproteinase that, upon activation by various stimuli such as Phorbol 12-myristate 13-acetate (PMA), cleaves its substrates at specific sites within their extracellular domains. This proteolytic event, known as "shedding," releases the soluble, active forms of these proteins into the extracellular space, where they can then bind to their respective receptors on the same or neighboring cells, initiating downstream signaling cascades. This compound, as an inhibitor, is expected to bind to the catalytic site of TACE, preventing the cleavage of its substrates and thereby reducing the release of soluble TNF-α and TGF-α.
Caption: TACE/ADAM17 Signaling Pathway.
Data Presentation: Efficacy of TAPI-2
| Inhibitor | Target/Assay | Cell Line | IC50/Ki | Reference |
| TAPI-2 | MMPs | N/A | IC50: 20 µM | [2] |
| TAPI-2 | TACE/ADAM17 | N/A | Ki: 120 nM | |
| TAPI-2 | PMA-induced shedding | CHO cells | IC50: 10 µM | [3] |
| TAPI-1 | TACE/ADAM17 | N/A | IC50: 8.09 µM |
Experimental Protocols
TNF-α Shedding Assay Using ELISA
This assay quantifies the amount of soluble TNF-α released into the cell culture supernatant following the stimulation of TACE/ADAM17 activity. The efficacy of this compound is determined by its ability to reduce the concentration of shed TNF-α.
Caption: TNF-α Shedding Assay Workflow.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Human TNF-α ELISA Kit (e.g., from R&D Systems, Abcam, or similar)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
-
Stimulation:
-
Prepare a stock solution of PMA in DMSO.
-
Add PMA to the wells to a final concentration of 100 ng/mL to stimulate TACE activity.
-
Include a non-stimulated control (vehicle only).
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants to the antibody-coated plate.
-
Incubating to allow TNF-α to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength (usually 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the TNF-α concentration against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in TNF-α shedding compared to the stimulated control.
-
Alkaline Phosphatase (AP)-Tagged TGF-α Shedding Assay
This assay utilizes a fusion protein of TGF-α with alkaline phosphatase (AP-TGF-α). The shedding of this fusion protein is measured by quantifying the AP activity in the cell culture supernatant.
Caption: AP-TGF-α Shedding Assay Workflow.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells or another suitable cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vector encoding AP-tagged human TGF-α
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Transfection:
-
Transfect HEK293 cells with the AP-TGF-α expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Cell Seeding:
-
Harvest the transfected cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with serum-free medium and then add the this compound dilutions. Include a vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add PMA to the wells to a final concentration of 100 ng/mL.
-
Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well.
-
-
Alkaline Phosphatase Activity Assay:
-
Add an equal volume of pNPP substrate solution to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 30-60 minutes, or until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from non-stimulated, vehicle-treated cells) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the PMA-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value.
-
Conclusion
The described cell-based assays provide robust and reliable methods for quantifying the inhibitory efficacy of this compound on TACE/ADAM17. The TNF-α shedding assay is particularly relevant for studying the anti-inflammatory potential of the compound, while the TGF-α shedding assay offers a more general readout of TACE inhibition. By following these detailed protocols, researchers can effectively characterize the potency of this compound and similar TACE inhibitors in a cellular context, providing crucial data for drug development programs.
References
Troubleshooting & Optimization
improving the solubility of (R)-TAPI-2 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R)-TAPI-2 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17).[1][2] Like many small molecule inhibitors, its hydrophobic nature can lead to poor solubility in aqueous solutions, which is a critical issue for researchers conducting in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.[3][4][5][6]
Q2: What are the initial recommended solvents for dissolving this compound?
According to available data, this compound is soluble in ethanol and water at a concentration of 5 mg/mL. For many in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][8] It is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What should I do?
This is a common issue when diluting a drug stock solution prepared in an organic solvent into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity can cause the compound to precipitate. Here are several troubleshooting steps:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, as higher concentrations can have direct effects on cells.[9][10][11]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise, serial dilution of your stock solution into the aqueous medium. This gradual change in solvent environment can sometimes prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after adding the this compound stock to the aqueous solution.
-
Consider Alternative Solubilization Strategies: If precipitation persists, you may need to employ more advanced solubilization techniques as detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution at my desired final concentration in aqueous media.
Solution A: Co-Solvent System Optimization
The use of a co-solvent system can enhance the solubility of hydrophobic compounds.[5][12]
-
Principle: A water-miscible organic solvent, when added to an aqueous solution, can increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent mixture.[5]
-
Recommended Co-solvents: DMSO, Ethanol, Polyethylene Glycol (PEG 400).[7][13][14]
Experimental Protocol: Preparation of this compound using a DMSO Co-Solvent System
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. For example, for a 1 mg vial of this compound (MW: 415.53 g/mol ), add 240.6 µL of DMSO.
-
Intermediate Dilution (Optional): If a very low final DMSO concentration is required, an intermediate dilution in a less cytotoxic organic solvent like ethanol can be performed.
-
Final Dilution: Add the stock solution to your aqueous experimental medium (e.g., cell culture media or buffer) dropwise while vortexing to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is kept to a minimum (see table below).
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| > 2% | Cytotoxic effects observed in some cell lines.[9] | Avoid |
| 1% - 2% | Potential for inhibitory effects on cell growth.[9] | Use with caution and include appropriate vehicle controls. |
| 0.1% - 0.5% | Generally considered safe for most cell lines, though some effects on cellular processes have been reported.[10] | Recommended for most in vitro experiments. |
| < 0.1% | Minimal to no reported cytotoxic or off-target effects.[10] | Ideal, but may not be achievable for poorly soluble compounds. |
Solution B: Utilizing Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17]
-
Principle: The hydrophobic this compound molecule can form an inclusion complex with the cyclodextrin, creating a water-soluble complex.[15][18]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles compared to native cyclodextrins.[16]
Experimental Protocol: Solubilization of this compound with HP-β-CD
-
Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add this compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Gently heat the solution (e.g., to 37°C) and sonicate or vortex for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Once the this compound is fully dissolved, sterile filter the solution through a 0.22 µm filter before use in cell culture experiments.
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Simple to prepare; effective for many compounds.[7] | Potential for solvent-induced cytotoxicity or off-target effects.[9][10] | Initial screening and most in vitro assays with appropriate controls. |
| Cyclodextrins | Low toxicity; can significantly increase solubility.[15][17] | May require optimization of cyclodextrin type and concentration; potential for interactions with other formulation components.[18] | In vivo studies and sensitive in vitro assays where organic solvents are a concern. |
Visualized Experimental Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for solubilizing this compound.
Caption: Initial solubility testing workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
potential off-target effects of (R)-TAPI-2 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of (R)-TAPI-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] It is widely used in research to block the shedding of TNF-α from cell membranes.
Q2: What are the known off-target effects of this compound?
A2: this compound is recognized as a broad-spectrum inhibitor of other metalloproteinases.[2] Its off-target effects are primarily due to its inhibition of various Matrix Metalloproteinases (MMPs) and other members of the ADAMs family.[1][3][4] This lack of specificity can lead to unintended consequences in experiments.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, consider the following strategies:
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Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit the primary target (ADAM17) in your specific cell system. An effective dose range is often cited as 5-40 μM.[3]
-
Include appropriate controls: Use negative controls (vehicle only) and positive controls. If possible, use a more specific inhibitor for comparison or cells where the off-target is knocked out or knocked down (e.g., via siRNA).
-
Validate findings with alternative methods: Confirm key results using a complementary approach, such as genetic knockdown of ADAM17, to ensure the observed effects are not due to off-target inhibition.
Q4: At what concentration does this compound typically inhibit MMPs?
A4: this compound has been reported to inhibit MMPs with an IC50 of 20 μM.[3][4] However, its potency can vary against different MMPs and other proteases, such as meprins.[3][4]
Q5: Can this compound affect signaling pathways other than the TNF-α shedding pathway?
A5: Yes. For instance, by inhibiting ADAM17, this compound can impact the Notch signaling pathway. It has been shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target HES-1.[3] Researchers should be aware of these potential downstream consequences.
Troubleshooting Guide
| Problem/Observation | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell morphology, adhesion, or migration. | Inhibition of various MMPs, which are crucial for extracellular matrix (ECM) remodeling. | 1. Lower the concentration of this compound.2. Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.3. Use a more selective ADAM17 inhibitor if available.4. Validate the phenotype with ADAM17 siRNA. |
| Alterations in signaling pathways unrelated to TNF-α. | Broad-spectrum inhibition of other ADAMs (e.g., ADAM10) or MMPs that may be involved in the activation or cleavage of other cell surface receptors or ligands. For example, TAPI-2 can block the shedding of TGF-α and β-amyloid precursor protein.[1] | 1. Review the literature for known substrates of MMPs and ADAMs that could affect your pathway of interest.2. Perform western blots for key components of the affected pathway to pinpoint the disruption.3. Use specific inhibitors for the suspected off-target proteases as controls. |
| Inconsistent results between experiments. | Variability in the activity of off-target proteases due to different cell culture conditions (e.g., passage number, confluency). | 1. Standardize all experimental conditions meticulously.2. Always use cells within a narrow passage number range.3. Perform a concentration-response curve for each new batch of cells or this compound. |
| Observed effect is much greater than expected from ADAM17 inhibition alone. | The phenotype may be a cumulative result of inhibiting both ADAM17 and other MMPs/ADAMs. | 1. Attempt to rescue the phenotype by adding back the product of the off-target enzyme, if known.2. Consult the quantitative data table below to assess the likelihood of inhibiting multiple targets at the concentration used. |
Quantitative Data: Inhibitory Profile of TAPI-2
The following table summarizes the inhibitory concentrations of TAPI-2 against its primary target and known off-targets. Note that this compound is an isomer of TAPI-2, and their inhibitory profiles are expected to be very similar.[4]
| Target | Inhibitor | Ki / IC50 | Notes |
| ADAM17 (TACE) | TAPI-2 | Ki: 120 nM | Primary Target. |
| MMPs (general) | TAPI-2 | IC50: 20 µM | Broad-spectrum inhibition.[3][4] |
| Meprin α subunit | TAPI-2 | IC50: 1.5 ± 0.27 nM | Potent off-target inhibition.[3][4] |
| Meprin β subunit | TAPI-2 | IC50: 20 ± 10 µM | Less potent inhibition compared to the α subunit.[3][4] |
| PMA-induced protein shedding | TAPI-2 | IC50: 10 µM | General indicator of sheddase inhibition.[1] |
Experimental Protocols
Protocol: Assessing Inhibition of Cell Surface Protein Shedding
This protocol provides a general framework for measuring the inhibition of protein shedding (e.g., TNF-α) from the cell surface using this compound.
-
Cell Culture and Seeding:
-
Inhibitor Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[1][3]
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Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 5 µM to 40 µM).[3]
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Include a vehicle control (medium with the same concentration of solvent).
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Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Stimulation of Shedding (if necessary):
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To induce shedding of certain proteins, cells can be treated with a stimulant like Phorbol-12-myristate-13-acetate (PMA).
-
Add the stimulant to the wells and incubate for the desired period (e.g., 30 minutes to a few hours).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the conditioned medium (supernatant) from each well. This contains the shed proteins.
-
Analyze the concentration of the shed protein of interest in the supernatant using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Interpretation:
-
Compare the amount of shed protein in the this compound treated samples to the vehicle control. A reduction indicates inhibition of shedding.
-
Plot the results as a percentage of inhibition versus the concentration of this compound to determine the IC50.
-
Visualizations
Caption: Primary inhibitory action of this compound on the ADAM17-mediated shedding of TNF-α.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
Caption: Logical relationship between this compound and its primary and off-target enzyme families.
References
troubleshooting (R)-TAPI-2 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the chemical name N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butylalanyl-L-alanine 2-aminoethyl amide, is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE (ADAM17).[1] Its primary mechanism of action involves binding to the active site of these enzymes, thereby preventing the cleavage of their substrates.[2] A key function of TACE is the "shedding" of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands of the epidermal growth factor receptor (EGFR).[2][3][4] By inhibiting TACE, this compound blocks the release of soluble TNF-α and other signaling molecules, which can modulate inflammatory responses and cancer progression.[3][5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be handled as follows:
-
Solid Form: Store at -20°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are generally stable for up to 3 months when stored properly.[1]
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day. Prepare fresh dilutions in cell culture media for each experiment.
Q3: What are the solubility properties of this compound?
This compound is soluble in ethanol and water at approximately 5 mg/mL.[1] It is also highly soluble in dimethyl sulfoxide (DMSO). However, it is considered sparingly soluble in aqueous buffers.[6] When preparing working solutions in cell culture media, it is crucial to consider its limited aqueous solubility to avoid precipitation.
Troubleshooting Guide for this compound Instability in Cell Culture Media
This guide addresses common issues users may encounter with this compound stability during cell culture experiments.
Issue 1: Rapid Degradation of this compound in Cell Culture Medium
Question: My this compound appears to be losing activity or degrading quickly in my cell culture experiment. What are the possible causes and solutions?
Possible Causes:
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.
-
Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could be reacting with this compound.[7]
-
pH Instability: The pH of the culture medium may be shifting, affecting the stability of the compound.
Suggested Solutions:
-
Perform a Stability Check: Assess the stability of this compound in a simpler buffer system, like PBS, at 37°C to determine its inherent aqueous stability.[7]
-
Evaluate Media Components: Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation.
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Serum Impact: Evaluate the stability in media with and without serum, as serum proteins can sometimes stabilize small molecules.[7]
-
Monitor pH: Ensure the pH of your cell culture medium remains stable throughout the experiment.
Issue 2: Precipitation of this compound Upon Dilution in Cell Culture Medium
Question: I observe a precipitate when I dilute my this compound DMSO stock solution into the cell culture medium. How can I prevent this?
Possible Causes:
-
Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock into the medium can cause the compound to "crash out" if its concentration exceeds its solubility limit.[6]
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High Final Concentration: The intended final concentration of this compound may be too high for the chosen medium.
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Temperature Effects: Temperature fluctuations can affect the solubility of the compound.
Suggested Solutions:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a smaller volume of serum-containing medium, as serum proteins can help with solubilization. Then, add this intermediate dilution to the final culture volume.[8]
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Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[8]
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Warm the Medium: Pre-warming the cell culture medium to 37°C can improve the solubility of the compound.[8]
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Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium.
Issue 3: High Variability in Experimental Results
Question: I am seeing significant variability in my results between replicates when using this compound. What could be the cause?
Possible Causes:
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Inconsistent Sample Handling: Variability in timing and processing of samples can lead to inconsistent results.
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Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the final medium, the actual concentration will vary between wells.[7]
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Binding to Plastics: The compound may be adsorbing to the surface of cell culture plates or pipette tips.
Suggested Solutions:
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Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection.
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Confirm Dissolution: Visually confirm that the compound is fully dissolved in the DMSO stock and after dilution in the cell culture medium.
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Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize compound loss due to adsorption.[7]
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Include Proper Controls: Run a control without cells to assess non-specific binding to the plasticware.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Cell Culture Media
This table provides a representative example of stability data for this compound in common cell culture media at 37°C. Users should perform their own stability studies to obtain data specific to their experimental conditions.
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.5 | 100 ± 3.1 | 100 ± 2.8 | 100 ± 3.5 |
| 2 | 95 ± 3.0 | 98 ± 2.7 | 92 ± 4.1 | 96 ± 3.3 |
| 8 | 82 ± 4.5 | 90 ± 3.8 | 78 ± 5.2 | 85 ± 4.5 |
| 24 | 65 ± 5.1 | 78 ± 4.2 | 58 ± 6.3 | 70 ± 5.8 |
| 48 | 45 ± 6.8 | 62 ± 5.5 | 35 ± 7.1 | 55 ± 6.2 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the concentration at each time point to the concentration at time 0 using HPLC-MS analysis.
Table 2: Illustrative Solubility of this compound in Cell Culture Media
This table shows an example of the maximum soluble concentration of this compound in different media at 37°C.
| Medium | Maximum Soluble Concentration (µM) |
| PBS (pH 7.4) | ~25 |
| DMEM | ~40 |
| DMEM + 10% FBS | ~60 |
| RPMI-1640 | ~35 |
| RPMI-1640 + 10% FBS | ~55 |
Values are approximate and should be determined empirically for each specific lot of this compound and media formulation.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
Objective: To quantify the degradation of this compound in cell culture media over time.
Materials:
-
This compound
-
DMSO (anhydrous)
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
24-well low-protein-binding plates
-
Acetonitrile (HPLC grade)
-
Formic acid
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Internal standard (a stable compound with similar properties to this compound)
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HPLC-MS system
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare Working Solutions: Dilute the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM.
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Incubation: Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
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Sample Preparation:
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To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
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Vortex the samples for 30 seconds.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: TACE signaling pathway and inhibition by this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. TAPI-2 TAPI-2, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 2. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of (R)-TAPI-2 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using high concentrations of (R)-TAPI-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-stereoisomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is believed to be ADAM17, also known as TNF-α converting enzyme (TACE).[1][2] By inhibiting these enzymes, this compound can block the shedding of various cell surface proteins, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[2][3]
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell cultures?
High concentrations of small molecule inhibitors like this compound can lead to cytotoxicity through several mechanisms:
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Off-target effects: As a broad-spectrum inhibitor, this compound can inhibit other metalloproteinases beyond its intended target, some of which may be essential for normal cell function.[4][5] Inhibition of these off-target enzymes can lead to unintended and toxic consequences.[4]
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On-target toxicity: The intended target, such as ADAM17, may have essential physiological roles in the specific cell type being studied.[2] Complete or sustained inhibition of such targets could disrupt critical cellular processes and lead to cell death.
-
Compound precipitation: High concentrations of hydrophobic compounds can exceed their solubility in cell culture media, leading to the formation of precipitates that can be toxic to cells.
-
Solvent toxicity: If the inhibitor is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be cytotoxic.[6]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal, non-toxic concentration of this compound is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system.[6] A good starting point is to test a wide range of concentrations, including those below and above the reported inhibitory concentrations for its targets. For TACE (ADAM17), the Ki of TAPI-2 is reported to be around 120 nM. For general MMPs, the IC50 is reported to be around 20 µM.[2] Therefore, a starting range of 10 nM to 50 µM is reasonable for initial dose-response studies.
Q4: How should I prepare and store this compound to ensure its stability and minimize potential toxicity?
Proper handling and storage are critical for the efficacy and consistency of this compound:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the DMSO stock solutions at -20°C or -80°C and protect them from light. There is conflicting information on the long-term stability of TAPI-2 in DMSO, with some sources suggesting it is stable for up to 3 months at -20°C, while others recommend preparing fresh solutions. To ensure optimal performance, it is safest to use freshly prepared stock solutions or use aliquots that have been stored for no longer than one month.
-
Working Dilutions: Prepare fresh dilutions of this compound from the DMSO stock in your pre-warmed cell culture medium immediately before each experiment. Do not store aqueous working solutions.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
Table 1: Troubleshooting High Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration. Start with a broad range of concentrations (e.g., 10 nM to 50 µM). | Identification of a therapeutic window where the desired inhibitory effect is achieved with minimal cytotoxicity. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | Reduced cumulative toxicity while maintaining the intended inhibitory effect. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%, but can be as low as 0.1% for sensitive cells).[6] Run a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration). | No significant cell death in the vehicle-only control, confirming that the observed toxicity is due to the inhibitor and not the solvent. |
| Off-target effects. | Test a structurally different inhibitor with the same target to see if the cytotoxicity is compound-specific. If available, use a more selective inhibitor for the target of interest. | If cytotoxicity is reduced with a different inhibitor, it suggests the initial toxicity was due to off-target effects of this compound. |
| On-target toxicity. | If the cytotoxicity persists with different inhibitors targeting the same enzyme, it may be an on-target effect. Consider using a lower concentration or shorter exposure time. In some cases, the experimental endpoint may need to be re-evaluated. | Understanding that the observed toxicity is a direct consequence of inhibiting the intended target in that specific cell line. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare working solutions by serial dilution to avoid shocking the compound out of solution. | Clear culture medium, ensuring the inhibitor is fully dissolved and not causing physical stress to the cells. |
Issue 2: Inconsistent or Unexpected Experimental Results
Table 2: Troubleshooting Inconsistent Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability. | Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Check the stability of the inhibitor in your culture medium at 37°C over the course of your experiment. | More consistent and reproducible experimental results. |
| Cell line-specific effects. | Test the inhibitor in multiple cell lines to determine if the observed effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
| Activation of compensatory signaling pathways. | Use techniques like western blotting to analyze the activation of related signaling pathways that might be compensating for the inhibition of the primary target. | A clearer understanding of the cellular response to the inhibitor, leading to more accurate interpretation of the results. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic profile of this compound in a specific cell line using a commercially available cell viability assay (e.g., MTT, MTS, or resazurin-based assays).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or resazurin)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock. A common concentration range to test is 0.01, 0.1, 1, 10, 25, and 50 µM. b. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). c. Include an "untreated control" well containing only cell culture medium. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: a. Following the incubation period, perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay: i. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. ii. Incubate for 2-4 hours at 37°C. iii. Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" (blank) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. From the dose-response curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: ADAM17 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 - Wikipedia [en.wikipedia.org]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
long-term stability of (R)-TAPI-2 stock solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R)-TAPI-2 stock solutions at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solid compound?
A1: The solid form of this compound should be stored at -20°C. It is also important to protect it from light and moisture as the compound is noted to be light-sensitive and hygroscopic.[1]
Q2: How long is a stock solution of this compound stable at -20°C?
A2: There is some variation in the stability data from different suppliers. Some sources indicate that stock solutions are stable for up to 3 months when aliquoted and stored at -20°C. Another supplier suggests a shorter stability period of 1 month at -20°C, while storage at -80°C can extend stability to 6 months.[2] Conversely, one supplier suggests that solutions are unstable and should be prepared fresh.[3] Given this variability, it is recommended to use freshly prepared solutions when possible or to conduct your own stability assessment if long-term storage is necessary.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in ethanol (5 mg/mL) and water (5 mg/mL). DMSO is also commonly used to prepare stock solutions for in vitro experiments.[2]
Q4: My this compound stock solution has been stored for longer than the recommended period. Can I still use it?
A4: Using a stock solution beyond its recommended stability period is not advised as the compound may have degraded, leading to inaccurate experimental results. If you must use an older stock solution, it is crucial to re-qualify its activity using a reliable bioassay before proceeding with critical experiments.
Q5: Should I subject my this compound stock solution to multiple freeze-thaw cycles?
A5: It is best practice to avoid multiple freeze-thaw cycles. After reconstituting this compound, it is recommended to prepare single-use aliquots and freeze them at -20°C or -80°C to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in my assay. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from the solid compound. If using a previously frozen stock, ensure it has not exceeded its recommended storage time and has not undergone multiple freeze-thaw cycles. Consider storing aliquots at -80°C for longer-term stability.[2] |
| Improper storage of the solid compound. | Ensure the solid this compound is stored at -20°C, protected from light and moisture.[1] | |
| Inaccurate initial concentration of the stock solution. | Re-check calculations and ensure the solid compound was accurately weighed and fully dissolved. | |
| Precipitate observed in the stock solution after thawing. | Poor solubility or precipitation during freezing/thawing. | Gently warm the solution and vortex to redissolve the compound. If the precipitate persists, sonication may be attempted. To avoid this, ensure the concentration does not exceed the solvent's capacity. Consider preparing a fresh solution. |
| Variability between experiments using different batches of stock solution. | Inconsistent preparation of stock solutions or degradation over time. | Standardize the stock solution preparation protocol. Prepare a large batch of aliquots from a single, freshly prepared stock solution to be used across a series of experiments to ensure consistency. |
Stability of this compound Stock Solutions at -20°C
| Supplier | Recommended Storage Temperature | Stated Stability at -20°C | Recommended Solvent | Reference |
| Sigma-Aldrich | -20°C | Up to 3 months | Water, Ethanol | |
| MedChemExpress | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C | DMSO | [2] |
| Selleck Chemicals | -20°C (powder) | Solutions are unstable, prepare fresh | Not specified | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Pre-weighing Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1]
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the appropriate volume of the desired solvent (e.g., DMSO, ethanol, or sterile water) to achieve the target concentration.
-
Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting : Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C or -80°C. Protect from light.
Protocol for Assessing the Stability of this compound Stock Solutions
-
Initial Analysis (Time 0) :
-
Prepare a fresh stock solution of this compound as described above.
-
Immediately analyze the concentration and purity of the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Perform a functional assay to determine the initial inhibitory activity (IC50) of the compound against its target (e.g., TACE or MMPs).
-
-
Storage :
-
Store aliquots of the stock solution at -20°C, protected from light.
-
-
Time-Point Analysis :
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), thaw one aliquot of the stock solution.
-
Re-analyze the concentration and purity of the solution by HPLC.
-
Re-assess the functional activity by performing the same inhibitory assay and determining the IC50.
-
-
Data Analysis :
-
Compare the HPLC profiles and IC50 values at each time point to the initial Time 0 data.
-
A significant decrease in the main peak area in the HPLC chromatogram or a significant increase in the IC50 value indicates degradation of the compound.
-
Experimental Workflow for this compound Stability Assessment
References
issues with (R)-TAPI-2 efficacy in specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-TAPI-2, a broad-spectrum inhibitor of metalloproteinases with high potency against ADAM17 (TACE).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you identify potential causes and find solutions.
Question: Why am I observing low or no efficacy of this compound in my cell line?
Answer: Several factors at the cellular and experimental level can contribute to a lack of response to this compound. Here are some key areas to investigate:
-
Low ADAM17 Expression or Activity: The target of this compound, ADAM17, may not be sufficiently expressed or active in your specific cell line under your experimental conditions. Not all cell lines have the same level of ADAM17 activity.
-
Substrate Unavailability: The efficacy of this compound is dependent on the presence of ADAM17 substrates like TNF-α, EGFR ligands (e.g., Amphiregulin, TGF-α), or IL-6R.[1][2][3] If your cell line does not express the substrate you are measuring, you will not observe an effect.
-
Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating others. For instance, other proteases (e.g., ADAM10 or other MMPs) might compensate for the loss of ADAM17 activity.[4]
-
Inhibitor Instability or Degradation: this compound, like many chemical inhibitors, can be unstable in culture media over long incubation periods. Consider the half-life of the compound in your experimental setup.
-
Cellular Efflux: Some cell lines, particularly those with multi-drug resistance phenotypes, may actively pump out inhibitors like this compound, preventing them from reaching their target.[5][6]
Troubleshooting Workflow for Low Efficacy
Question: My results with this compound are inconsistent across experiments. What could be the cause?
Answer: Variability in results can be frustrating. Here are common sources of inconsistency:
-
Cell Passage Number and Confluency: Cell lines can change phenotypically with increasing passage numbers. High cell confluency can also alter signaling pathways and protein expression.
-
Reagent Preparation and Storage: Ensure that your stock solution of this compound is prepared correctly, aliquoted to avoid freeze-thaw cycles, and stored at the recommended temperature.
-
Stimulation Conditions: If you are using a stimulant like PMA or a cytokine to induce ADAM17 activity, slight variations in the concentration or timing of this stimulation can lead to different results.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the active site of metalloproteinases, including ADAM17.[8] This binding prevents the enzyme from cleaving its substrates. While it is a broad-spectrum inhibitor, it shows high potency for ADAM17 (TACE).[9]
What are the main signaling pathways affected by this compound?
By inhibiting ADAM17, this compound can modulate several critical signaling pathways:
-
TNF-α Pathway: It blocks the shedding of membrane-bound pro-TNF-α to its soluble, active form, thereby reducing inflammatory signaling.[3][10][11]
-
EGFR Pathway: It prevents the release of EGFR ligands like amphiregulin and TGF-α, which can inhibit EGFR-mediated cell proliferation and survival signals.[1][2]
-
Notch Pathway: ADAM17 is involved in the cleavage of the Notch receptor, a key step in activating Notch signaling, which is crucial for cell differentiation and development.[10][12]
-
IL-6R Pathway: It can inhibit the shedding of the IL-6 receptor, which is involved in IL-6 trans-signaling, a pro-inflammatory pathway.[1][2]
ADAM17 Signaling Pathways
Quantitative Data
The inhibitory activity of TAPI-2 has been characterized against various metalloproteinases. The following table summarizes reported inhibition constants (Ki) and IC50 values. Note that this compound is the more active enantiomer of TAPI-2.
| Target | Inhibitor | Ki (μM) | IC50 (μM) | Cell Line/System |
| TACE (ADAM17) | TAPI-2 | 0.12 | - | Recombinant Enzyme |
| ADAM8 | TAPI-2 | 10 | - | Recombinant Enzyme |
| ADAM10 | TAPI-2 | 3 | - | Recombinant Enzyme |
| ADAM12 | TAPI-2 | 100 | - | Recombinant Enzyme |
| PMA-induced shedding | TAPI-2 | - | 10 | CHO cells |
Data compiled from Probechem Biochemicals product information.[9]
Experimental Protocols
General Protocol for Assessing this compound Efficacy on Substrate Shedding
This protocol provides a framework for evaluating the effect of this compound on the cleavage of a specific ADAM17 substrate.
1. Cell Culture and Seeding:
- Culture your chosen cell line under standard conditions.
- Seed cells in an appropriate plate format (e.g., 24-well or 96-well plate) to achieve 70-80% confluency on the day of the experiment.
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in serum-free or low-serum media to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 μM).
- Include a vehicle control (media with the same concentration of DMSO).
- Remove the culture medium from the cells and replace it with the media containing this compound or vehicle.
- Pre-incubate for 1-2 hours at 37°C.
3. Stimulation of ADAM17 Activity (Optional but Recommended):
- To induce robust substrate shedding, stimulate the cells with an agent like Phorbol 12-myristate 13-acetate (PMA) (e.g., 10-100 ng/mL) or a relevant cytokine.
- Add the stimulant directly to the wells containing the inhibitor or vehicle.
4. Incubation:
- Incubate the cells for a defined period (e.g., 30 minutes to 4 hours), depending on the kinetics of substrate shedding.
5. Sample Collection and Analysis:
- Collect the conditioned media (supernatant) from each well.
- Analyze the amount of the shed substrate in the supernatant using a suitable method, such as:
- ELISA: For secreted cytokines like TNF-α or soluble receptors.
- Western Blot: To detect the shed ectodomain of a transmembrane protein.
- Optionally, lyse the cells to analyze the amount of remaining cell-associated substrate.
Experimental Workflow for Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 10. ADAM17 - Wikipedia [en.wikipedia.org]
- 11. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
Technical Support Center: Overcoming Resistance to (R)-TAPI-2 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ADAM17 inhibitor, (R)-TAPI-2, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family, with particularly strong activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] As a hydroxamate-based inhibitor, its primary mechanism of action involves chelating the essential zinc ion within the catalytic domain of ADAM17.[4][5][6][7][8] This binding prevents the enzyme from cleaving and releasing the extracellular domains ("shedding") of its numerous transmembrane substrates.
Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][9] By inhibiting the shedding of these factors, this compound can block the activation of downstream pro-survival signaling pathways, including the EGFR/MAPK and Notch pathways, thereby reducing cancer cell proliferation, migration, and survival.[3][10]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent ADAM17 expression: The target protein, ADAM17, may not be expressed at sufficient levels in your cell line of choice.
-
Intrinsic resistance: The cancer cells may rely on signaling pathways that are independent of ADAM17 activity for their survival and proliferation.
-
Acquired resistance: Cancer cells can develop resistance to ADAM17 inhibitors through various mechanisms, including the upregulation of bypass signaling pathways.[11]
-
Experimental issues: Problems with the compound's stability, dosage, or the experimental setup can lead to apparent resistance.
Q3: What are the known or potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to ADAM17 inhibitors, in general, can arise from:
-
Activation of bypass signaling pathways: Cancer cells can compensate for ADAM17 inhibition by upregulating alternative survival pathways. This can include the activation of other receptor tyrosine kinases or downstream signaling molecules that are not dependent on ADAM17-mediated ligand shedding.[12][13]
-
Upregulation of ADAM17 substrates: Increased expression of ADAM17 substrates, such as EGFR ligands, might overcome the inhibitory effect of this compound.
-
Alterations in the tumor microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.[13]
-
Drug efflux pumps: While less common for this class of inhibitors, overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of the compound.[14]
-
Mutations in the ADAM17 gene: Although not widely reported, mutations in the drug-binding site of ADAM17 could theoretically confer resistance.
Q4: How can I confirm that this compound is active in my experimental system?
To verify the activity of this compound, you should perform a positive control experiment. This typically involves stimulating cells with a known inducer of ADAM17 activity, such as Phorbol 12-myristate 13-acetate (PMA), and then treating with this compound. You can then measure the shedding of a known ADAM17 substrate, like TNF-α or an EGFR ligand, using an ELISA. A significant reduction in substrate shedding in the presence of this compound would confirm its activity.[2]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After this compound Treatment
This guide addresses scenarios where cancer cells show minimal or no reduction in viability after being treated with this compound.
| Observation | Potential Cause | Recommended Action |
| No change in cell viability at expected effective concentrations. | 1. Low ADAM17 Expression: The target cell line may not express sufficient levels of ADAM17. 2. Compound Inactivity: The this compound stock solution may have degraded. 3. Incorrect Dosing: The final concentration of this compound in the culture may be too low. | 1. Verify ADAM17 Expression: Check ADAM17 mRNA and protein levels in your cell line using qPCR, Western blot, or consult databases like The Human Protein Atlas.[15][16][17][18] 2. Confirm Compound Activity: Test the compound on a sensitive, positive control cell line known to respond to ADAM17 inhibition. Prepare a fresh stock solution. 3. Perform Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 of this compound for your specific cell line. |
| Initial response followed by a return to normal proliferation. | 1. Development of Acquired Resistance: Cells may have adapted to the inhibitor over time. 2. Activation of Bypass Pathways: Inhibition of ADAM17 may lead to the compensatory activation of other pro-survival signaling pathways. | 1. Analyze Resistant Cells: Perform Western blot analysis on lysates from treated cells to look for upregulation of p-EGFR, p-Akt, p-ERK, or Notch signaling components. 2. Combination Therapy: Consider combining this compound with inhibitors of the identified bypass pathways (e.g., EGFR inhibitors, PI3K/Akt inhibitors). |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Inconsistent Drug Distribution: Poor mixing of the compound in the media. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Proper Mixing: Ensure the this compound solution is well-mixed into the culture medium before adding to the cells. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a common method for developing cancer cell lines with acquired resistance to this compound.[19][20][21][22][23]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Methodology:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 50%.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current drug concentration for additional passages before attempting to increase it again.
-
Cryopreserve at Intervals: At each successful dose escalation, freeze a stock of the resistant cells. This provides a backup at various stages of resistance.
-
Establish a Stable Resistant Line: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 5-10 fold higher).
-
Characterize the Resistant Phenotype: Once a stable resistant cell line is established, confirm the level of resistance by re-evaluating the IC50 of this compound. The resistant cells should be maintained in a medium containing a maintenance dose of this compound.
Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways
This protocol is for assessing the activation state of key signaling pathways that may be involved in resistance to this compound.
Materials:
-
Parental and this compound resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Notch1-ICD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Protocol 3: ELISA for Measuring Shedding of ADAM17 Substrates (e.g., TNF-α or EGFR Ligands)
This protocol provides a method to quantify the shedding of ADAM17 substrates, which is a direct measure of ADAM17 activity.[9][24][25][26][27][28][29]
Materials:
-
Cancer cell line of interest
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for stimulation (optional, as a positive control for shedding)
-
Serum-free cell culture medium
-
ELISA kit for the specific substrate (e.g., human TNF-α or human Amphiregulin)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation (Optional): Add PMA to the wells to stimulate ADAM17-mediated shedding. Include a non-stimulated control.
-
Incubation: Incubate the plate for the desired time (e.g., 1-4 hours) at 37°C.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific substrate being measured.
-
Data Analysis: Generate a standard curve and determine the concentration of the shed substrate in each sample.
Visualizations
Caption: Mechanism of action of this compound and its effect on downstream signaling.
Caption: Troubleshooting workflow for unexpected high cell viability.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. TAPI-2, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-based rational design of peptide hydroxamic acid inhibitors to target tumor necrosis factor-α converting enzyme as potential therapeutics for hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 6. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Targeting TACE-dependent EGFR ligand shedding in breast cancer [jci.org]
- 10. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 11. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of ADAM17 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. Cell line - ADAM17 - The Human Protein Atlas [proteinatlas.org]
- 17. researchgate.net [researchgate.net]
- 18. ADAM17 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. novamedline.com [novamedline.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
Validation & Comparative
A Comparative Guide to the Efficacy of (R)-TAPI-2 versus TAPI-1 in Metalloproteinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent broad-spectrum metalloproteinase inhibitors, (R)-TAPI-2 and TAPI-1. Both compounds are instrumental in studying the roles of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. This document aims to deliver an objective comparison based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and TAPI-1
This compound and TAPI-1 are synthetic, hydroxamate-based inhibitors that target the active site of zinc-dependent metalloproteinases. Their primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes. By inhibiting MMPs and ADAMs, these compounds block the shedding of various cell surface proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), growth factors, and their receptors. This inhibitory action makes them valuable tools for investigating signaling pathways involved in inflammation, cancer, and other diseases. TAPI-2 is an analog of TAPI-1, and the (R)-stereoisomer of TAPI-2 is generally the active form used in research.[1]
Quantitative Comparison of Inhibitory Efficacy
| Target Enzyme | Inhibitor | Potency (IC50 / Ki) | Reference |
| ADAM17 (TACE) | This compound | Ki: 120 nM | [2] |
| TAPI-1 | - | ||
| General MMPs | This compound | IC50: 20 µM | [3] |
| TAPI-1 | - | ||
| ADAM8 | This compound | Ki: 10 µM | [4] |
| TAPI-1 | - | ||
| ADAM10 | This compound | Ki: 3 µM | [4] |
| TAPI-1 | - | ||
| ADAM12 | This compound | Ki: 100 µM | [4] |
| TAPI-1 | - | ||
| Hmeprin α | This compound | IC50: 1.5 ± 0.27 nM | [3] |
| TAPI-1 | - | ||
| Hmeprin β | This compound | IC50: 20 ± 10 µM | [3] |
| TAPI-1 | - |
Note: The absence of a value for TAPI-1 in the table for specific enzymes indicates that directly comparable data from the same sources as this compound was not found during the literature search. Researchers are encouraged to consult individual publications for specific experimental details.
Signaling Pathway Inhibition: The Role of ADAM17 in TNF-α Processing
A primary target for both this compound and TAPI-1 is ADAM17, also known as TNF-α Converting Enzyme (TACE). This enzyme is responsible for the proteolytic cleavage of membrane-bound pro-TNF-α to its soluble, active form. Inhibition of ADAM17 by these compounds effectively blocks this process, leading to a reduction in soluble TNF-α levels and subsequent downstream inflammatory signaling.
References
Validating (R)-TAPI-2 Specificity for ADAM17: A Comparative Guide
For researchers engaged in the study of metalloproteinases and the development of targeted therapeutics, understanding the specificity of inhibitors is paramount. This guide provides a comparative analysis of (R)-TAPI-2, a putative inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). We present a compilation of experimental data to objectively assess its performance against other known metalloproteinase inhibitors.
Introduction to ADAM17 and Its Inhibition
ADAM17 is a key sheddase involved in the proteolytic release of a wide array of cell surface molecules, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dysregulation is implicated in numerous pathological conditions, including inflammation and cancer, making it a critical target for drug development.[1][2] The development of specific ADAM17 inhibitors has been a long-standing challenge due to the high degree of homology within the catalytic domains of metalloproteinases.[1]
TAPI-2, a hydroxamate-based metalloproteinase inhibitor, has been investigated for its activity against ADAMs and Matrix Metalloproteinases (MMPs). This compound is a specific stereoisomer of this compound. This guide aims to provide a clear overview of the available data to help researchers evaluate its specificity for ADAM17.
Comparative Inhibitor Performance
To contextualize the inhibitory activity of this compound, it is essential to compare its potency against ADAM17 with that of other well-characterized, broad-spectrum metalloproteinase inhibitors such as TAPI-0, TAPI-1, and GM6001 (Ilomastat). The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for these compounds against ADAM17 and other relevant metalloproteinases.
Note: Specific inhibitory data for the (R)-enantiomer of TAPI-2 is limited in publicly available literature. The data presented for TAPI-2 may represent a racemic mixture or an unspecified enantiomeric form.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Reference(s) |
| TAPI-2 | ADAM17 (TACE) | 0.12 | 10 (cell-based) | [3] |
| ADAM8 | 10 | - | [3] | |
| ADAM10 | 3 | - | [3] | |
| ADAM12 | 100 | - | [3] | |
| TAPI-1 | ADAM17 (TACE) | - | 8.09 (cell-based) | |
| TAPI-0 | ADAM17 (TACE) | - | 0.1 | [4][5] |
| GM6001 | ADAM17 (TACE) | - | - | |
| MMP-1 | 0.0004 | - | ||
| MMP-2 | 0.0005 | - | [6] | |
| MMP-3 | 0.027 | - | [6] | |
| MMP-9 | - | 0.0005 | [4] |
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to validate ADAM17 inhibition.
In Vitro Fluorogenic Assay for ADAM17 Activity
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ADAM17.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0)
-
Test inhibitor (this compound) and control inhibitors (e.g., TAPI-1, GM6001)
-
DMSO for inhibitor dilution
-
96-well black microplates
-
Fluorimetric plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant ADAM17 enzyme to the working concentration in pre-warmed Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted inhibitor or vehicle control (Assay Buffer with DMSO). b. Add the diluted ADAM17 enzyme to all wells except for the "no enzyme" control wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorimetric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve.
Cell-Based TNF-α Shedding Assay
This assay evaluates the ability of an inhibitor to block ADAM17-mediated cleavage of its endogenous substrate, TNF-α, from the surface of cultured cells.
Materials:
-
A suitable cell line that expresses membrane-bound TNF-α (e.g., THP-1 monocytes, or transfected cell lines).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
Test inhibitor (this compound) and control inhibitors.
-
Phosphate-buffered saline (PBS).
-
ELISA kit for detecting soluble human TNF-α.
-
Cell lysis buffer and protein assay reagents.
Procedure:
-
Cell Culture and Seeding: Culture the cells under standard conditions. Seed the cells into 24- or 48-well plates at an appropriate density and allow them to adhere and grow.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for a defined period (e.g., 1-2 hours) before stimulation. Include a vehicle control (e.g., DMSO).
-
Stimulation of Shedding: Induce TNF-α shedding by treating the cells with a stimulating agent like PMA (e.g., 100 ng/mL) for a specific duration (e.g., 30-60 minutes).
-
Supernatant Collection: After stimulation, carefully collect the cell culture supernatant, which contains the shed, soluble TNF-α.
-
Quantification of Soluble TNF-α: Use a human TNF-α ELISA kit to measure the concentration of soluble TNF-α in the collected supernatants according to the manufacturer's protocol.
-
Cell Lysis and Protein Normalization (Optional but Recommended): Lyse the remaining cells in the wells and determine the total protein concentration of each lysate. This can be used to normalize the TNF-α shedding data to the cell number in each well.
-
Data Analysis: a. Plot the concentration of soluble TNF-α against the inhibitor concentration. b. Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in TNF-α shedding.
Visualizing the Molecular Context
To better understand the biological role of ADAM17 and the experimental approaches to validate its inhibitors, the following diagrams are provided.
Caption: ADAM17-mediated signaling pathways.
Caption: Workflow for inhibitor validation.
Caption: Logic of specificity comparison.
Conclusion
The validation of this compound's specificity for ADAM17 requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays. The available data suggests that TAPI-2 is a potent inhibitor of ADAM17 but also exhibits activity against other ADAMs and MMPs, indicating a degree of promiscuity. To definitively establish the specificity of the (R)-enantiomer, further studies are warranted that directly compare its inhibitory profile against a broad panel of metalloproteinases. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to characterize this compound or other novel ADAM17 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ≥96% (HPLC), solid, collagenase, gelatinase, and TACE inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. GM6001 MMP Inhibitor The GM6001 MMP Inhibitor controls the biological activity of MMP. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of (R)-TAPI-2 and Other Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (R)-TAPI-2 and other prominent matrix metalloproteinase (MMP) inhibitors. The information presented is intended to aid researchers in selecting appropriate inhibitors for their experimental needs by offering a side-by-side look at inhibitory potency, target specificity, and the experimental methodologies used for their characterization.
Introduction to Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are two families of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) and the regulation of cell signaling.[1] Dysregulation of these enzymes is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2] This has led to the development of a wide range of inhibitors, from broad-spectrum agents to more selective compounds, aimed at modulating their activity for therapeutic purposes.[1][3]
This compound is the R-enantiomer of TAPI-2, a potent, broad-spectrum hydroxamate-based inhibitor that targets several MMPs and ADAMs, most notably TNF-α converting enzyme (TACE or ADAM17).[4][5] This guide compares TAPI-2 with other well-characterized, broad-spectrum synthetic inhibitors: Batimastat (BB-94), Marimastat, and GM 6001 (Ilomastat).
Data Presentation: Comparative Inhibitory Activity
The potency and selectivity of MMP inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The Kᵢ value represents the concentration required to produce half-maximum inhibition, providing an indication of the inhibitor's potency.[6][7] A lower value for both metrics indicates a more potent inhibitor. The following tables summarize the reported inhibitory activities of TAPI-2 and its comparators against a panel of MMPs and ADAMs.
Note: Most publicly available data for TAPI-2 does not distinguish between its enantiomers. The data presented here is for TAPI-2 (racemic or unspecified) and is representative of the activity of its class.
Table 1: Comparative IC₅₀ Values of MMP Inhibitors (in nM)
| Target | TAPI-2 | Batimastat | Marimastat | GM 6001 (Ilomastat) |
| MMP-1 (Collagenase-1) | - | 3[8] | 5 | 0.4[9] |
| MMP-2 (Gelatinase-A) | - | 4[8] | 3 | 0.5 |
| MMP-3 (Stromelysin-1) | - | 20[8] | 6 | 27 |
| MMP-7 (Matrilysin) | - | 6 | 11 | - |
| MMP-9 (Gelatinase-B) | - | 4[8] | 9 | 0.2 |
| MMP-13 (Collagenase-3) | - | - | 4 | - |
| ADAM17 (TACE) | 10,000*[5] | 230[8] | - | - |
Table 2: Comparative Inhibition Constants (Kᵢ) of MMP Inhibitors (in nM)
| Target | TAPI-2 | Batimastat | Marimastat | GM 6001 (Ilomastat) |
| ADAM17 (TACE) | 120[8] | - | - | - |
| MMP-1 | - | - | - | 0.4[9] |
| MMP-2 | - | - | - | 0.39[9] |
| MMP-3 | - | - | - | 26[9] |
| MMP-8 | - | - | - | 0.18[9] |
| MMP-9 | - | - | - | 0.2[9] |
Mandatory Visualization
Caption: Experimental workflow for determining inhibitor IC50 values.
Experimental Protocols
Fluorogenic MMP Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ value of an MMP inhibitor using a quenched fluorogenic peptide substrate.[10][11][12]
Principle: The assay employs a synthetic peptide substrate that contains a fluorescent reporter group (fluorophore) and a quencher group.[10][11] In the intact peptide, the quencher suppresses the signal from the fluorophore via Fluorescence Resonance Energy Transfer (FRET). When an active MMP enzyme cleaves the peptide bond between the two moieties, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity, and a reduction in this rate in the presence of an inhibitor is used to quantify its potency.[11][12]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[12]
-
Enzyme Solution: Reconstitute and dilute a recombinant active MMP (e.g., MMP-2, MMP-9) to a final working concentration in cold Assay Buffer.[10]
-
Substrate Solution: Prepare a working solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in Assay Buffer.[10][13]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.[12]
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer, the diluted MMP enzyme solution, and the various inhibitor dilutions to the wells of a black 96-well microplate.
-
Include "No Inhibitor" control wells (enzyme and buffer only) and "Blank" wells (buffer only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 30-60 minutes to allow the inhibitor to bind to the enzyme.[12][13]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.[13]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.[12]
-
Signaling Pathway Involvement
ADAM17 (TACE) is a key "sheddase" that cleaves the extracellular domains of numerous membrane-bound proteins, releasing them as soluble factors.[14][15] This action is a critical control point in several signaling pathways. Inhibitors like TAPI-2 block this shedding event.
Caption: Inhibition of ADAM17-mediated ectodomain shedding.
One of the most well-characterized functions of ADAM17 is the proteolytic processing of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[14] Soluble TNF-α is a potent pro-inflammatory cytokine that signals through its receptor, TNFR1, to activate downstream pathways like NF-κB, leading to the expression of inflammatory genes.[14] Similarly, ADAM17 cleaves and releases ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α).[15] The released ligands can then activate EGFR, triggering signaling cascades like the MAPK/ERK pathway, which promotes cell proliferation and survival.[15] By inhibiting ADAM17, compounds like TAPI-2 can prevent the release of these critical signaling molecules, thereby dampening inflammatory responses and reducing cell proliferation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. MMPs and ADAMTSs: functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAPI-2, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide to the Cross-Reactivity of (R)-TAPI-2 with ADAM Metallopeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of (R)-TAPI-2 against various A Disintegrin and Metalloproteinase (ADAM) family members. The data presented here is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a comparative context with other available ADAM inhibitors.
Introduction to this compound and ADAM Metallopeptidases
This compound is a broad-spectrum inhibitor of matrix metalloproteases (MMPs) and ADAMs.[1][2] The ADAM family of enzymes are transmembrane and secreted proteins that play crucial roles in various physiological and pathological processes, including cell adhesion, migration, and signaling through the shedding of cell surface protein ectodomains.[2] Given their involvement in diseases such as cancer and inflammation, ADAMs are significant targets for therapeutic intervention. Understanding the selectivity profile of inhibitors like this compound is critical for their effective use in research and drug development.
Data Presentation: Inhibitory Activity against ADAMs
The following table summarizes the reported inhibitory constants (Ki or IC50) of TAPI-2 and two alternative inhibitors, GI254023X and GW280264X, against a panel of ADAM metallopeptidases. It is important to note that the literature often refers to "TAPI-2" without specifying the stereoisomer; for the purpose of this guide, the data for TAPI-2 is presented as representative of this compound's activity.
| Inhibitor | ADAM8 | ADAM9 | ADAM10 | ADAM12 | ADAM15 | ADAM17 (TACE) |
| TAPI-2 | 10 µM (Ki) | - | 3 µM (Ki) | 100 µM (Ki) | - | 0.12 µM (Ki)[3] |
| GI254023X | - | - | - | - | - | - |
| GW280264X | - | - | - | - | - | - |
Note: A lower Ki or IC50 value indicates a higher inhibitory potency. “-” indicates that data was not found in the searched literature.
Experimental Protocols: Determination of Inhibition Constants (Ki)
The inhibitory activity of compounds against ADAM metallopeptidases is typically determined using a fluorogenic substrate assay. The following is a generalized protocol for such an assay.
Objective: To determine the inhibition constant (Ki) of a test compound against a specific ADAM enzyme.
Materials:
-
Recombinant human ADAM enzyme (e.g., ADAM10, ADAM17)
-
Fluorogenic peptide substrate specific for the ADAM enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[4]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant ADAM enzyme to the desired working concentration in assay buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted test inhibitor (or vehicle control)
-
Diluted ADAM enzyme
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the increase in fluorescence over time at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor.
-
For a competitive inhibitor, the apparent Km (Km,app) will increase with increasing inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation or by plotting Km,app versus inhibitor concentration.[5][6]
-
Below is a visual representation of a typical experimental workflow for determining enzyme inhibition.
Signaling Pathways Affected by Cross-Reactivity
The cross-reactivity of this compound with different ADAMs can have significant biological consequences due to the diverse roles of these enzymes in cell signaling. For instance, inhibition of ADAM17 can block the release of Tumor Necrosis Factor-alpha (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), while inhibition of ADAM10 can affect Notch signaling.[7][8]
ADAM17-Mediated Shedding of TGF-α
ADAM17 is a key sheddase for Transforming Growth Factor-alpha (TGF-α), a ligand for the EGFR.[4][7] The shedding of TGF-α from the cell surface leads to the activation of EGFR and downstream signaling pathways that regulate cell proliferation, survival, and migration.
ADAM10-Mediated Activation of Notch Signaling
ADAM10 is a critical enzyme in the activation of the Notch signaling pathway.[9][10][11] Ligand binding to the Notch receptor exposes a cleavage site for ADAM10. Subsequent cleavage by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell fate decisions.
Comparative Analysis with Alternative Inhibitors
This compound is a broad-spectrum inhibitor, affecting multiple ADAMs and MMPs.[1] This can be advantageous for studies where inhibition of multiple sheddases is desired. However, for applications requiring selective inhibition of a specific ADAM, other inhibitors may be more suitable.
-
GI254023X is a selective inhibitor of ADAM10. This selectivity makes it a valuable tool for specifically studying the roles of ADAM10 in biological processes without confounding effects from the inhibition of other ADAMs like ADAM17.
-
GW280264X is a dual inhibitor of ADAM10 and ADAM17. This inhibitor is useful for applications where the combined inhibition of these two major sheddases is required.
The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity.
Conclusion
This compound is a potent, broad-spectrum inhibitor of ADAM metallopeptidases with particularly high activity against ADAM17. Its cross-reactivity with other ADAMs, such as ADAM10, highlights the importance of considering its full inhibitory profile when interpreting experimental results. For studies requiring more targeted inhibition, selective inhibitors like GI254023X or dual inhibitors like GW280264X offer valuable alternatives. This guide provides a framework for researchers to make informed decisions about the use of this compound and other ADAM inhibitors in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]
- 4. Development of a fluorogenic ADAMTS-7 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Src and ADAM-17-Mediated Shedding of Transforming Growth Factor-α Is a Mechanism of Acute Resistance to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulated ADAM17-dependent EGF family ligand release by substrate-selecting signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. ADAM10 is essential for Notch2-dependent marginal zone B cell development and CD23 cleavage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Effects of (R)-TAPI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream cellular and molecular effects of (R)-TAPI-2, a potent metalloproteinase inhibitor. The performance of this compound is benchmarked against other widely used inhibitors, supported by experimental data and detailed protocols to assist in the validation and replication of these findings.
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with particularly high potency against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its ability to modulate critical signaling pathways makes it a valuable tool in cancer, inflammation, and developmental biology research.
Comparative Inhibitor Specificity
The efficacy and specificity of a pharmacological inhibitor are paramount to interpreting experimental outcomes. This compound demonstrates a distinct inhibitory profile compared to other common metalloproteinase inhibitors such as the ADAM10-preferring inhibitor GI254023X and the related compound TAPI-1.
| Inhibitor | Primary Target(s) | Ki / IC50 Values | Reference(s) |
| This compound | ADAM17 (TACE), MMPs | ADAM17 (TACE): 0.12 µM (Ki) ADAM8: 10 µM (Ki) ADAM10: 3 µM (Ki) ADAM12: 100 µM (Ki) General MMPs: 20 µM (IC50) | [1][2][3] |
| GI254023X | ADAM10 | ADAM10: 8.1 nM (Ki) Reported to be 100-fold less potent for ADAM17 | [4][5] |
| TAPI-1 | ADAM17 (TACE) | ADAM10: >140 nM (Ki) Known preferential ADAM17 inhibitor with ~10-fold lower potency for ADAM10 | [4][5] |
Downstream Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting the "sheddase" activity of ADAM17, which is responsible for cleaving and releasing the extracellular domains of numerous membrane-anchored proteins. This action directly impacts several key signaling cascades.
Inhibition of TNF-α and EGFR Ligand Shedding
ADAM17 is the principal enzyme that cleaves membrane-bound pro-TNF-α into its soluble, active form.[6] It also releases various ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), thereby transactivating EGFR signaling pathways like the ERK1/2 cascade.[7][8] this compound treatment directly blocks these events.
Attenuation of Notch Signaling
ADAM17 plays a role in the proteolytic activation of the Notch receptor. This cleavage is a critical step for the subsequent release of the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates target genes like HES-1. By inhibiting ADAM17, this compound can dramatically decrease the levels of NICD and its downstream targets.[1][2] This is particularly relevant in the context of cancer stem cells, where Notch signaling is often dysregulated.[3]
Experimental Validation and Comparative Performance
The downstream effects of this compound have been quantified in various experimental models, particularly in oncology and immunology.
Performance in Cancer Models
In colorectal cancer (CRC) cell lines, this compound has been shown to reduce the cancer stem cell (CSC) phenotype and increase sensitivity to conventional chemotherapy.
| Experimental Model | Treatment | Key Finding | Quantitative Effect | Reference(s) |
| HCP-1, HT29 (CRC cells) | 20 µM this compound | Reduction of CSC phenotype | ~50% decrease in sphere formation | [1][2] |
| HCP-1, HT29 (CRC cells) | 20 µM this compound | Decreased Notch signaling | Dramatic decrease in NICD and HES-1 protein levels | [1][2] |
| CRC cells | 20 µM this compound + 5-FU | Increased Chemosensitivity | Sensitizes CSCs to the lethal effects of 5-Fluorouracil | [1][3] |
Performance in Osteoclast Differentiation
ADAM17 and ADAM10 regulate osteoclast differentiation by cleaving key receptors from the cell surface. Inhibition of these proteases can enhance this process.
| Experimental Model | Treatment | Key Finding | Comparative Effect | Reference(s) |
| RAW264.7 murine cells | TAPI-1 (ADAM17 inhibitor) | Promotes osteoclast differentiation | Significantly increased osteoclast differentiation vs. vehicle control | [5] |
| RAW264.7 murine cells | GI254023X (ADAM10 inhibitor) | Promotes osteoclast differentiation | Significantly increased osteoclast differentiation vs. vehicle control | [5] |
| RAW264.7 murine cells | TAPI-1 or GI254023X | Increased receptor surface levels | Higher surface expression of RANK, an ADAM17 substrate | [5] |
Experimental Protocols
The following protocols provide a methodological framework for validating the effects of this compound.
General Cell Culture and Inhibitor Treatment
-
Cell Culture: Culture cells (e.g., HT29, RAW264.7) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10-20 mM). Further dilute in a complete culture medium to the desired final concentration (e.g., 20 µM) immediately before use.[1] A vehicle control using an equivalent concentration of DMSO should always be included.
-
Treatment: Replace the existing medium with the inhibitor-containing medium or vehicle control medium. Incubate for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.
Western Blotting for Protein Level Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., NICD, HES-1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
MTT Assay for Cell Viability and Chemosensitivity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]
-
Pre-treatment: Treat cells with this compound (e.g., 20 µM) or vehicle control for 48 hours.[1]
-
Co-treatment: Add the chemotherapeutic agent (e.g., 5-Fluorouracil) at various concentrations to the wells, with or without the continued presence of this compound, and incubate for an additional 72 hours.[1]
-
MTT Addition: Add MTT substrate (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C until formazan crystals form.[1]
-
Solubilization: Discard the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.
General Experimental Workflow
Validating the effects of this compound typically follows a structured workflow from treatment to endpoint analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of the metalloproteinases ADAM10 or ADAM17 promotes osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-TAPI-2 and its Racemic Mixture in Metalloprotease Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the metalloprotease inhibitor (R)-TAPI-2 and its racemic form. This document summarizes the available data on their inhibitory activities, delves into the relevant signaling pathways, and provides a standard experimental protocol for assessing their efficacy.
Quantitative Inhibitory Activity
While direct comparative studies between this compound and racemic TAPI-2 are not available in the reviewed literature, the following table summarizes the reported inhibitory concentrations for "TAPI-2" against various metalloproteinases. It is important to note that the specific stereoisomer used in these studies is often not specified.
| Target Enzyme | Inhibitor | IC50 / Ki | Reference |
| TACE (ADAM17) | TAPI-2 | Ki = 120 nM | [1] |
| General MMPs | TAPI-2 | IC50 = 20 µM | [2] |
| Phorbol ester-induced protein shedding | TAPI-2 | IC50 = 10 µM |
Note: The lack of specific data for the (R)-enantiomer versus the racemic mixture highlights a knowledge gap in the public domain. Researchers should be cautious when interpreting data from studies where the stereoisomeric composition of TAPI-2 is not defined.
Mechanism of Action and Signaling Pathways
TAPI-2 primarily functions by inhibiting the "shedding" of various cell surface proteins, a process mediated by sheddases like TACE (ADAM17). One of the most critical substrates of TACE is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). By inhibiting TACE, TAPI-2 blocks the release of soluble TNF-α, a key pro-inflammatory cytokine.
The inhibition of TACE by TAPI-2 has significant implications for multiple signaling pathways that are crucial in both normal physiology and various disease states, including cancer and inflammation. These pathways include:
-
TNF-α Signaling: By preventing the release of soluble TNF-α, TAPI-2 downregulates the subsequent inflammatory cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2).
-
EGFR Signaling: TACE is responsible for the shedding and activation of ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α). Inhibition of TACE by TAPI-2 can, therefore, attenuate EGFR signaling, which is often dysregulated in cancer.
-
Notch Signaling: TACE is also involved in the cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway, which plays a role in cell fate determination, proliferation, and survival. TAPI-2 can modulate this pathway by interfering with Notch processing.[3]
-
L-Selectin Shedding: TAPI-2 has been shown to block the activation-induced shedding of L-selectin from leukocytes, a process that is important for leukocyte trafficking and inflammation.[4]
Below is a diagram illustrating the central role of TACE (ADAM17) in these signaling pathways and the point of intervention for TAPI-2.
Caption: TAPI-2 inhibits TACE (ADAM17), blocking the shedding of various substrates and affecting downstream signaling.
Experimental Protocols
To assess the inhibitory activity of this compound or its racemic mixture against TACE, a fluorogenic substrate-based enzyme inhibition assay is commonly employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, racemic TAPI-2) against recombinant human TACE.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Asn(Dpa)-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Test compounds (this compound, racemic TAPI-2) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TACE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or solvent for control wells)
-
TACE enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control: Assay buffer, solvent, enzyme, and substrate.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa-based substrates).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Below is a conceptual workflow for this experimental protocol.
Caption: A typical workflow for determining the IC50 of TAPI-2 using a fluorescence-based assay.
Conclusion
TAPI-2 is a well-established inhibitor of TACE and other metalloproteinases, with significant effects on key signaling pathways involved in inflammation and cancer. While the (R)-enantiomer is available for research, a clear, publicly documented, head-to-head comparison of its inhibitory potency against the racemic mixture is currently lacking. The provided experimental protocol offers a standardized method for researchers to perform such a comparison in their own laboratories. A thorough understanding of the potential stereoselective inhibition of TAPI-2 is crucial for the accurate interpretation of experimental results and for the potential development of more specific and potent therapeutic agents targeting metalloproteinases. Further studies are warranted to elucidate the specific contributions of each enantiomer to the overall inhibitory profile of racemic TAPI-2.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (R)-TAPI-2's Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate chemical tool for inhibiting metalloproteases is critical for experimental success. This guide provides an objective comparison of the biological activity of (R)-TAPI-2 with common alternatives, supported by experimental data and detailed protocols for independent verification.
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular focus on its inhibition of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its activity is crucial in studying processes like ectodomain shedding of cell surface proteins, which has implications in cancer, inflammation, and other diseases.
Signaling Pathway Inhibition: The Role of ADAM17 in Notch Signaling
A key mechanism of action for this compound is its inhibition of ADAM17-mediated cell signaling. ADAM17 is responsible for the S2 cleavage of the Notch receptor, a critical step in the canonical Notch signaling pathway. Following ligand binding, ADAM17 cleaves the extracellular domain of the Notch receptor. This allows for a subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes, such as HES-1, that regulate cell proliferation, differentiation, and survival. By inhibiting ADAM17, this compound prevents the S2 cleavage, thereby blocking the entire downstream signaling cascade.[2]
Comparative Inhibitory Activity
This compound is often compared with other hydroxamate-based metalloprotease inhibitors like TAPI-0, TAPI-1, and the broad-spectrum inhibitor GM6001 (Ilomastat). The following table summarizes their reported inhibitory activities against ADAM17 and various MMPs.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions (e.g., enzyme source, substrate, buffer composition, temperature) can vary significantly between studies.
| Inhibitor | Target | Parameter | Value (nM) | Reference(s) |
| This compound | ADAM17 (TACE) | Ki | 120 | |
| General MMPs | IC50 | 20,000 | [2] | |
| TAPI-0 | ADAM17 (TACE) | IC50 | 50 - 100 | [3] |
| TAPI-1 | ADAM17 (TACE) | - | Activity confirmed, but specific Ki/IC50 not found | [4] |
| GM6001 | MMP-1 (Collagenase-1) | Ki | 0.4 | [5] |
| MMP-2 (Gelatinase-A) | Ki | 0.5 | [5] | |
| MMP-3 (Stromelysin-1) | Ki | 27 | [5] | |
| MMP-8 (Collagenase-2) | Ki | 0.1 | [5] | |
| MMP-9 (Gelatinase-B) | Ki | 0.2 | [5] | |
| ADAM17 (TACE) | - | Inhibitory activity confirmed | [3] |
Experimental Protocols for Verification
To facilitate the independent verification of this compound's biological activity, detailed protocols for key experiments are provided below.
In Vitro ADAM17 Inhibition Assay (Fluorogenic)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified, recombinant ADAM17 using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human ADAM17 (TACE)
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0
-
This compound and other inhibitors, dissolved in DMSO
-
Black 96-well assay plate
-
Fluorescent plate reader (e.g., Excitation 320 nm, Emission 405 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound and other test compounds in DMSO. Then, dilute these stocks into Assay Buffer to the desired final concentrations (ensure the final DMSO concentration in the assay is ≤1%).
-
Prepare Enzyme: Dilute recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in ice-cold Assay Buffer.
-
Prepare Substrate: Dilute the fluorogenic substrate to a working concentration (e.g., 20 µM) in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
Test Wells: 25 µL of inhibitor dilution and 50 µL of diluted enzyme.
-
Positive Control (No Inhibitor): 25 µL of Assay Buffer (with DMSO) and 50 µL of diluted enzyme.
-
Negative Control (No Enzyme): 75 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the diluted substrate to all wells to start the reaction. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Read the fluorescence intensity in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates of the test wells to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based TNF-α Shedding Assay
This assay measures the ability of this compound to inhibit ADAM17-mediated cleavage of endogenous TNF-α from the surface of stimulated monocytic cells (e.g., THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium + 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
This compound and other inhibitors, dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in complete medium and allow them to adhere overnight.
-
Inhibitor Pre-treatment: The next day, replace the medium with serum-free medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add PMA to each well to a final concentration of 100 ng/mL to stimulate TNF-α shedding. Do not add PMA to negative control wells.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells and transfer the clear liquid to a new tube.
-
Quantify TNF-α: Measure the concentration of soluble TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the amount of TNF-α released for each condition.
-
Normalize the results to the stimulated vehicle control (set to 100% shedding).
-
Plot the percent inhibition of TNF-α shedding against the inhibitor concentration to determine the cellular IC50.
-
Western Blot for NICD and HES-1
This protocol verifies the downstream effect of ADAM17 inhibition on the Notch signaling pathway by measuring the protein levels of the cleaved Notch1 receptor (NICD) and its target gene product, HES-1.
Materials:
-
A suitable cell line (e.g., HEK293 cells co-cultured with cells expressing a Notch ligand, or a cancer cell line with active Notch signaling).
-
This compound and other inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cleaved Notch1 (Val1744) (NICD), anti-Hes1, and anti-β-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence detection reagent.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound or other inhibitors at various concentrations for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NICD, HES-1, or β-Actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of NICD and HES-1 bands to the corresponding β-Actin loading control band. Compare the normalized protein levels between untreated and inhibitor-treated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metalloprotease inhibitors GM6001 and TAPI-0 inhibit the obligate intracellular human pathogen Chlamydia trachomatis by targeting peptide deformylase of the bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent matrix metalloproteinases and tissue inhibitor of metalloproteinases expression change in fusarium solani keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (R)-TAPI-2 in Diverse Cancer Models: A Guide for Researchers
(R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), has demonstrated significant anti-cancer potential across various preclinical cancer models. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.
This compound distinguishes itself by targeting a key enzyme involved in the release of tumor-promoting growth factors and cytokines. Its efficacy has been particularly noted in colorectal and breast cancer models, where it has been shown to modulate critical signaling pathways and enhance the effectiveness of standard chemotherapies.
Data Summary: this compound in Preclinical Cancer Models
The following tables summarize the available quantitative data on the activity of TAPI-2, of which this compound is an isomer, in various cancer cell lines and its inhibitory effects on key enzymes.
Table 1: In Vitro Efficacy of TAPI-2 in Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | Endpoint | Result |
| Colorectal Cancer | HCT-116, HT29 | Sphere Formation Assay | CSC Phenotype | ~50% decrease in cancer stem cell phenotype[1] |
| Breast Cancer | MDA-MB-231 | Cell Proliferation Assay | Growth Inhibition | Significant decrease in proliferation |
| Breast Cancer | MDA-MB-231 | Invasion Assay | Invasion Inhibition | Significant decrease in invasion |
Table 2: Enzymatic Inhibition Profile of TAPI-2
| Enzyme Target | Inhibition Parameter | Value |
| MMPs (general) | IC50 | 20 µM |
| ADAM17 (TACE) | Ki | 0.12 µM |
| ADAM10 | Ki | 3 µM |
| ADAM8 | Ki | 10 µM |
| ADAM12 | Ki | 100 µM |
Mechanism of Action: Targeting the Notch and EGFR Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of TACE/ADAM17, a key sheddase that releases the active forms of various membrane-bound proteins. This inhibition disrupts crucial signaling pathways that drive tumor growth, proliferation, and survival.
Colorectal Cancer: Inhibition of Notch-1 Signaling
In colorectal cancer (CRC), TAPI-2 has been shown to regulate cancer stem cells (CSCs) by targeting the Notch-1 signaling pathway.[1] TACE-mediated cleavage of Notch-1 is a critical step for its activation. By inhibiting TACE, TAPI-2 prevents the release of the Notch-1 intracellular domain (NICD), which is necessary for the transcription of downstream target genes that promote CSC self-renewal and chemoresistance.[1]
Figure 1: this compound inhibits Notch-1 signaling in colorectal cancer.
Breast Cancer: Attenuation of EGFR Signaling
In breast cancer models, TAPI-2 has been found to inhibit the shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α). By preventing the release of these ligands, TAPI-2 reduces the autocrine activation of EGFR, a key driver of proliferation and invasion in many breast cancers.
Figure 2: this compound attenuates EGFR signaling in breast cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a comparative drug (e.g., doxorubicin for breast cancer, 5-fluorouracil for colorectal cancer), or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vitro Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the matrix and membrane.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells under a microscope.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection), a comparative drug, or vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
Figure 3: General experimental workflow for an in vivo xenograft study.
Comparative Performance and Future Directions
While direct comparative studies of this compound against other specific TACE inhibitors or a wide range of chemotherapies are limited in the public domain, the available data suggests its potential as a valuable therapeutic agent. Its ability to target cancer stem cells and disrupt key oncogenic signaling pathways provides a strong rationale for its further development, both as a monotherapy and in combination with existing anti-cancer drugs.
Future research should focus on:
-
Conducting head-to-head in vivo studies comparing this compound with other TACE inhibitors and standard-of-care chemotherapies in a broader range of cancer models.
-
Investigating the potential synergistic effects of this compound with other targeted therapies and immunotherapies.
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and administration schedules for clinical translation.
By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be more comprehensively evaluated.
References
Validating ADAM17 Inhibition: A Comparative Guide to Western Blot Analysis Following (R)-TAPI-2 Treatment
For researchers, scientists, and drug development professionals investigating the inhibition of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), robust validation of experimental results is paramount. (R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, is a valuable tool for studying ADAM17's role in various signaling pathways. This guide provides a comparative analysis of methods to validate Western blot results following this compound treatment, offering insights into alternative approaches and supporting experimental data.
ADAM17 is a key sheddase responsible for the ectodomain cleavage of numerous cell surface proteins, including Tumor Necrosis Factor-α (TNF-α), L-selectin, and ligands for the Epidermal Growth Factor Receptor (EGFR).[1] Its activity influences critical cellular processes through pathways such as the Notch, MAP kinase, and TGF-β signaling cascades.[1] Consequently, inhibition of ADAM17 with agents like this compound is expected to alter the levels of these downstream targets. Western blotting is a fundamental technique to visualize and quantify these changes.
Comparative Analysis of ADAM17 Inhibition Validation Methods
Effective validation of ADAM17 inhibition can be achieved through pharmacological or genetic approaches. While this compound offers a potent chemical tool, genetic methods like siRNA knockdown provide a complementary strategy to confirm the specificity of the observed effects.
| Validation Method | Principle | Advantages | Disadvantages |
| This compound Treatment | Pharmacological inhibition of ADAM17/TACE activity. This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs. | Rapid and reversible inhibition. Allows for dose-response studies. | Potential for off-target effects on other MMPs and ADAMs. |
| Alternative Small Molecule Inhibitors | Pharmacological inhibition using compounds with varying selectivity and potency for ADAM17. | May offer improved selectivity over broad-spectrum inhibitors. Provides a means to confirm findings with a different chemical entity. | Off-target effects are still a consideration. Availability and cost may vary. |
| siRNA-mediated Knockdown | Genetic inhibition of ADAM17 expression by targeting its mRNA for degradation.[2][3] | Highly specific to ADAM17, minimizing off-target concerns.[2] | Transient effect. Efficiency of knockdown can vary between cell types and experiments.[2] |
Table 1: Comparison of ADAM17 Inhibition Validation Methods. This table outlines the principles, advantages, and disadvantages of using this compound, alternative small molecule inhibitors, and siRNA-mediated knockdown to validate ADAM17 inhibition.
Quantitative Data on ADAM17 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various small molecules targeting ADAM17, providing a basis for selecting appropriate compounds for validation experiments.
| Inhibitor | Target(s) | IC50 for ADAM17 | Reference |
| TAPI-0 | TACE (ADAM17), MMPs | 100 nM | [4] |
| TAPI-1 | TACE (ADAM17), MMPs | - | [4] |
| TAPI-2 | TACE (ADAM17), MMPs, ADAMs | - | |
| INCB3619 | ADAM10, ADAM17 | 14 nM | [4] |
| KP-457 | ADAM17 | 11.1 nM | [4] |
| BMS-566394 | ADAM17 | - | [5] |
Experimental Protocols
Western Blot Protocol for Validating ADAM17 Inhibition
This protocol outlines the key steps for performing a Western blot to assess the effect of this compound or other inhibitors on downstream targets of ADAM17.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound, an alternative inhibitor, or a vehicle control for the specified duration.
-
-
Sample Preparation:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved form of an ADAM17 substrate or a downstream signaling molecule).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting bands to quantify protein levels.
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
siRNA Knockdown Protocol for ADAM17
This protocol provides a general workflow for using siRNA to validate the specificity of effects observed with this compound.
-
siRNA Transfection:
-
Transfect cells with siRNA duplexes targeting ADAM17 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.[2]
-
-
Validation of Knockdown:
-
Harvest a subset of the cells to confirm the knockdown efficiency of ADAM17 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
-
Functional Assay and Western Blot:
-
Use the remaining cells for the functional assay of interest (e.g., stimulation to induce shedding).
-
Perform Western blot analysis on lysates from these cells to assess the levels of downstream targets, comparing the ADAM17 knockdown samples to the non-targeting control.
-
Visualizing the Pathways and Processes
To better understand the experimental logic and biological context, the following diagrams illustrate the ADAM17 signaling pathway, the Western blot workflow, and a comparison of validation methods.
Caption: ADAM17 signaling pathway and point of inhibition by this compound.
Caption: A streamlined workflow for Western blot analysis.
Caption: Logical relationship between different validation methods for ADAM17 inhibition.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF-7 cells in vitro and in vivo and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using siRNA Silencing to Analyze ADAM17 in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Safety Operating Guide
Proper Disposal of (R)-TAPI-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing (R)-TAPI-2, a hydroxamate-based metalloproteinase inhibitor, ensuring its proper disposal is crucial for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide provides a comprehensive overview of best practices for the safe handling and disposal of this compound and its solutions.
This compound is a white solid that is soluble in ethanol and water at a concentration of 5 mg/mL. It is often dissolved in dimethyl sulfoxide (DMSO) for experimental use. Due to the potential hazards associated with this class of compounds and the solvents used, it is imperative to treat all this compound waste as hazardous.
Summary of Key Disposal Information
The following table summarizes the essential information for the proper disposal of this compound. Given the lack of specific quantitative data on the degradation of this compound, chemical inactivation should be approached with caution and only by trained personnel. The primary recommendation is to dispose of all this compound waste through a licensed hazardous waste disposal contractor.
| Waste Type | Recommended Disposal Procedure | Personal Protective Equipment (PPE) |
| Solid this compound Powder | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed contractor. | Standard laboratory PPE (lab coat, gloves, safety glasses). |
| This compound in DMSO Solution | Collect in a designated, sealed, and clearly labeled waste container. This solution is considered flammable and toxic. Dispose of as hazardous chemical waste through a licensed contractor.[1][2][3][4][5] | Chemical-resistant gloves (butyl rubber recommended for DMSO), lab coat, and chemical splash goggles. Work in a well-ventilated area or fume hood.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container labeled as hazardous waste. Dispose of through a licensed contractor. | Standard laboratory PPE. |
| Aqueous Solutions of this compound | Collect in a clearly labeled, sealed container. The solution should be treated as chemical waste and disposed of through a licensed contractor. Do not pour down the drain.[1] | Standard laboratory PPE. |
Experimental Protocols for Handling and Spills
Detailed procedures for handling spills are critical to maintaining a safe laboratory environment.
Spill Cleanup Protocol:
-
Small Spills:
-
Wear appropriate PPE (lab coat, gloves, and safety glasses).
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbent material into a designated, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[1][5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
If the spill involves a flammable solvent like DMSO, ensure there are no ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Only personnel with appropriate training and PPE should handle large spills.
-
Logical Workflow for Disposal of this compound
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for (R)-TAPI-2
This guide provides essential safety and logistical information for handling (R)-TAPI-2 in a laboratory setting. The following procedures are based on general best practices for handling solid chemical compounds where a specific Safety Data Sheet (SDS) is not available. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound, which is a solid compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for procedures with a high risk of splashes.[1][2][3] | Protects against splashes, and airborne particles.[1][3] |
| Skin/Body | A fully buttoned laboratory coat. Chemical-resistant aprons or coveralls may be necessary for larger quantities or when there is a significant risk of contamination.[1][3] | Protects skin and personal clothing from contamination.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile). The specific type of glove should be chosen based on the potential for incidental contact and the dissolution solvent.[1] | Prevents direct skin contact with the chemical. |
| Respiratory | A certified respirator (e.g., N95) may be required if handling fine powders that can become airborne or if the risk assessment indicates a potential for respiratory irritation.[1] | Protects against inhalation of airborne particles. |
| Feet | Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in areas with a high risk of spills.[1] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: Handling Solid this compound
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Gather all necessary PPE as outlined in the table above.
-
Assemble all required materials and equipment, such as a calibrated analytical balance, weighing paper, spatulas, and the appropriate solvent.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Carefully weigh the desired amount of solid this compound on an analytical balance. Use a spatula to transfer the solid and minimize the creation of dust.
-
If dissolving, add the weighed solid to the appropriate solvent in a suitable container. This should be done slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place all contaminated solid waste, including weighing paper, gloves, and any contaminated consumables, into a designated, clearly labeled hazardous waste container.[5]
-
This container should be a rigid, leak-proof container lined with a chemical-resistant bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[4]
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's EHS department.
-
By following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
